Physicochemical Profiling & Synthetic Utility: 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
An In-Depth Technical Guide Executive Summary & Strategic Significance 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (CAS: 1156232-94-8) is a high-value, bifunctional building block widely utilized in the synthesis of n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Executive Summary & Strategic Significance
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (CAS: 1156232-94-8) is a high-value, bifunctional building block widely utilized in the synthesis of nitrogen-containing heterocycles. Its structural core—a benzene ring substituted with an electron-withdrawing nitro group, a lipophilic fluorine atom, and a reactive secondary amine side chain—makes it a critical intermediate for "scaffold hopping" in drug discovery.
This compound serves as a direct precursor to 2-(methylaminomethyl)-4-fluoroaniline upon reduction of the nitro moiety. The resulting diamine is a versatile synthase for constructing 1,2,3,4-tetrahydroquinazolines , benzimidazoles , and benzodiazepines , motifs frequently observed in kinase inhibitors and CNS-active agents.
Physicochemical Properties Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) to provide a robust reference for handling and formulation.
Table 1: Core Physicochemical Parameters
Property
Value / Description
Confidence
IUPAC Name
N-Methyl-1-(5-fluoro-2-nitrophenyl)methanamine
High
CAS Registry
1156232-94-8
Verified
Molecular Formula
C₈H₉FN₂O₂
High
Molecular Weight
184.17 g/mol
High
Physical State
Pale yellow oil or low-melting solid (Free Base)
High
Boiling Point
295.0 ± 30.0 °C (Predicted at 760 mmHg)
Medium
Density
1.28 ± 0.1 g/cm³
Medium
pKa (Base)
9.45 ± 0.10 (Secondary Amine)
High
LogP
1.42 ± 0.32 (Lipophilic, non-ionized)
Medium
H-Bond Donors
1 (NH)
High
H-Bond Acceptors
4 (NO₂, F, N)
High
Polar Surface Area
58.0 Ų
High
Solubility
Soluble in DCM, EtOAc, MeOH; Low in H₂O (Free Base)
High
Process Note: The free base is prone to oxidation and carbonate formation upon prolonged exposure to air. For long-term storage, conversion to the hydrochloride salt (HCl) is recommended, which typically presents as a stable, white to off-white crystalline solid (MP: >180°C).
Synthetic Methodology: The "Reductive Amination" Protocol
While nucleophilic substitution of 5-fluoro-2-nitrobenzyl bromide is a classic route, it suffers from over-alkylation (formation of tertiary amines). The Reductive Amination of 5-fluoro-2-nitrobenzaldehyde is the superior, self-validating protocol for high-purity synthesis.
Mechanism of Action
Imine Formation: Condensation of the aldehyde with methylamine generates an intermediate imine (Schiff base).
Reduction: Selective reduction of the imine by Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) yields the secondary amine without reducing the nitro group.
Step-by-Step Protocol
Reagents:
5-Fluoro-2-nitrobenzaldehyde (1.0 eq)
Methylamine (2.0 M in THF or MeOH, 1.5 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (catalytic, 1-2 drops)
Workflow:
Activation: In a dry round-bottom flask under N₂ atmosphere, dissolve 5-fluoro-2-nitrobenzaldehyde in anhydrous DCE (0.2 M concentration).
Imine Formation: Add Methylamine solution dropwise. Add catalytic Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Monitor by TLC/LCMS for disappearance of aldehyde.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir for 12 hours.
Quench: Quench the reaction with saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
Purification: Wash organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Isolation: Purify the crude oil via Flash Column Chromatography (SiO₂, Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
Visualizing the Synthetic Pathway
Caption: Figure 1. One-pot reductive amination workflow ensuring selective amine formation while preserving the nitro moiety.
Analytical Characterization Standards
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Aromatic Region (3H):
δ 8.05 (dd): Proton adjacent to the Nitro group (H-3). Deshielded by the electron-withdrawing NO₂.
δ 7.20 (dd): Proton between F and Alkyl group (H-6).
δ 7.05 (dt): Proton adjacent to Fluorine (H-4).
Benzylic Methylene (2H):
δ 3.95 (s): Singlet for the -CH₂- group linking the ring and amine. Key diagnostic peak.
N-Methyl (3H):
δ 2.48 (s): Singlet for the -NH-CH₃ group.
Amine Proton (1H):
δ 1.80 (br s): Broad singlet, exchangeable with D₂O.
Isotope Pattern: Distinctive M+1 peak due to ¹³C abundance; no halogen pattern (F is monoisotopic).
Strategic Application: Heterocycle Construction
The primary utility of this intermediate lies in its reduction to the diamine, which serves as a "bidentate" nucleophile for cyclization.
Pathway to Quinazolines
Reduction: Hydrogenation (H₂, Pd/C) or Iron/Acid reduction converts the Nitro group (NO₂) to an Aniline (NH₂).
Cyclization: Reaction with an ortho-ester or aldehyde creates the dihydroquinazoline core.
Caption: Figure 2. Downstream application for synthesizing biologically active tetrahydroquinazoline scaffolds.
Handling, Safety & Stability
Hazard Class:Irritant / Potential Sensitizer . Nitroaromatics can be toxic if inhaled or absorbed.
Energetic Potential: While not a primary explosive, nitro compounds possess high energy. Avoid heating the crude residue above 100°C without solvent.
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free amine absorbs CO₂ from air; conversion to HCl salt is advised for shelf-stability >6 months.
References
PubChem Compound Summary. (2025). 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine.[1][2] National Center for Biotechnology Information.
[Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
[Link]
molecular structure and weight of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Executive Summary 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (CAS: 1156232-94-8) is a specialized fluorinated building block used primarily in the synthesis of polycyclic nitrogen heterocycles for medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (CAS: 1156232-94-8) is a specialized fluorinated building block used primarily in the synthesis of polycyclic nitrogen heterocycles for medicinal chemistry.[1] Characterized by a 1,2,5-substitution pattern on the benzene ring, this compound serves as a critical intermediate for generating 6-fluoro-1,2,3,4-tetrahydroquinoxalines and fluorinated benzimidazoles—scaffolds frequently observed in kinase inhibitors and GPCR modulators.
This guide provides a definitive analysis of its molecular structure, physicochemical properties, and validated synthetic protocols, designed for researchers requiring high-purity precursors for lead optimization.
The molecule consists of a central benzene core substituted at three distinct positions:
Position 1: An
-methylaminomethyl group (), providing a secondary amine handle for further functionalization or cyclization.
Position 2: A nitro group (
), serving as a masked amino group (via reduction) and an electron-withdrawing group that influences the reactivity of the ring.
Position 5: A fluorine atom (
), introduced to modulate metabolic stability (blocking para-metabolism relative to the amine) and lipophilicity.
Physicochemical Properties
The following data is based on atomic weight calculations and consensus predictive models for this specific isomer.
Property
Value
Unit
IUPAC Name
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
-
Molecular Formula
-
Molecular Weight
184.17
g/mol
Exact Mass
184.0648
Da
CAS Number
1156232-94-8
-
Predicted LogP
1.12 ± 0.3
-
pKa (Base)
~9.5 (Secondary Amine)
-
H-Bond Donors
1 (Amine NH)
-
H-Bond Acceptors
4 (Nitro O, Amine N, F)
-
Physical State
Yellow Oil or Low-Melting Solid
-
Visualization of Molecular Connectivity
The following diagram illustrates the core connectivity and the electronic environment of the molecule. The electron-withdrawing nitro group at C2 and fluorine at C5 significantly deactivate the ring toward electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (S_NAr) at the fluorine position under extreme conditions.
Figure 1: Connectivity map highlighting the 1,2,5-substitution pattern and functional group roles.
Synthetic Protocols
Two primary pathways are established for synthesizing 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. Method A is preferred for scale-up due to milder conditions and higher atom economy.
Method A: Reductive Amination (Recommended)
This method utilizes 5-fluoro-2-nitrobenzaldehyde as the starting material. It avoids the use of lachrymatory benzyl halides.
Reagents:
Precursor: 5-Fluoro-2-nitrobenzaldehyde
Amine Source: Methylamine (2.0 M in THF or MeOH)
Reducing Agent: Sodium triacetoxyborohydride (
, )
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
Imine Formation: Charge a reaction vessel with 5-fluoro-2-nitrobenzaldehyde (1.0 eq) and DCM (10 vol). Add Methylamine (1.5 eq) and stir at room temperature for 1-2 hours. Note: Use of a drying agent like
can accelerate imine formation.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by LC-MS (Target mass: 185.07
).
Workup: Quench with saturated aqueous
. Extract with DCM (). Wash combined organics with brine, dry over , and concentrate.
Purification: If necessary, purify via flash column chromatography (SiO2, 0–10% MeOH in DCM with 1%
).
Method B: Nucleophilic Substitution (Traditional)
Uses 5-fluoro-2-nitrobenzyl bromide .
Protocol:
Dissolve 5-fluoro-2-nitrobenzyl bromide (1.0 eq) in THF.
Add excess Methylamine (3.0–5.0 eq) at 0°C to minimize over-alkylation (formation of tertiary amine).
Stir for 2 hours.
Filter off the methylammonium bromide salt.
Concentrate filtrate to yield the crude secondary amine.
Experimental Workflow Visualization
The following diagram details the Reductive Amination workflow (Method A), highlighting critical control points.
Figure 2: Step-by-step workflow for the reductive amination synthesis route.
Structural Characterization (QC Criteria)
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz, ):
~8.0 ppm (dd, 1H, Ar-H at C3, ortho to Nitro).
~7.2 ppm (dd, 1H, Ar-H at C6).
~7.0 ppm (m, 1H, Ar-H at C4).
~4.0 ppm (s, 2H, Benzylic ).
~2.5 ppm (s, 3H, ).
NMR: Single peak around -105 to -110 ppm (typical for aryl fluorides).
Mass Spectrometry (ESI)
Ionization Mode: Positive (
).
Parent Ion:
.
Fragmentation: Loss of
or methylamine fragment may be observed at higher collision energies.
Safety & Handling
Toxicity: Nitroaromatic compounds are potentially mutagenic and toxic. Handle in a fume hood.
Skin/Eye Contact: The benzylic amine moiety can be corrosive/irritating. Wear nitrile gloves and safety glasses.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
PubChem. Compound Summary: 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (Derivatives). National Library of Medicine.[2] Available at: [Link]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Protocol Basis).
Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Context for Quinoxaline synthesis).
An In-depth Technical Guide to the Therapeutic Potential of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine Derivatives
Abstract The confluence of fluorine chemistry and nitroaromatic compounds has yielded numerous molecules with significant therapeutic impact. This guide delves into the largely unexplored therapeutic potential of 1-(5-fl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The confluence of fluorine chemistry and nitroaromatic compounds has yielded numerous molecules with significant therapeutic impact. This guide delves into the largely unexplored therapeutic potential of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine and its derivatives. By dissecting the roles of its core components—the fluorinated nitroaromatic ring and the N-methylmethanamine side chain—we will construct a scientifically grounded rationale for its potential applications in oncology and infectious diseases. This document outlines a plausible synthetic pathway, a hypothesized mechanism of action centered on bioreductive activation, and a comprehensive preclinical framework to systematically evaluate its efficacy and safety. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical scaffolds with targeted therapeutic promise.
Introduction: Unveiling a Promising Chemical Scaffold
The quest for novel therapeutic agents with improved efficacy and selectivity is a perpetual driver of innovation in medicinal chemistry. The 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine scaffold presents a compelling, albeit underexplored, platform for drug discovery. It strategically combines two pharmacologically significant moieties:
A Fluorinated Nitroaromatic Ring: The nitro group is a unique functional group, often acting as a bioactivatable "warhead."[1][2] Its strong electron-withdrawing nature is pivotal for the mechanism of action in numerous antibacterial and anticancer agents.[3] The strategic placement of a fluorine atom can profoundly enhance a molecule's pharmacokinetic profile, improving metabolic stability, membrane permeability, and binding affinity.[4]
An N-methylmethanamine (Dimethylamine) Side Chain: This simple aliphatic amine is a common feature in a vast array of FDA-approved drugs, contributing to improved aqueous solubility and serving as a critical anchor for receptor interactions.[5]
This guide will provide a foundational framework for the systematic investigation of this chemical class. We will begin by proposing a robust synthetic strategy, followed by a detailed exploration of the hypothesized mechanism of action. Finally, we will outline a rigorous preclinical evaluation workflow designed to validate the therapeutic potential and assess the safety profile of these novel derivatives.
Proposed Synthesis and Characterization
A logical and efficient synthesis is paramount for the exploration of any new chemical series. We propose a two-step synthetic route starting from the commercially available 2,4-difluoronitrobenzene, leveraging a regioselective nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Workflow
The proposed synthesis involves the initial formation of a key intermediate, 1-(chloromethyl)-5-fluoro-2-nitrobenzene, followed by substitution with dimethylamine.
A Comprehensive Analysis of the Predicted Chemical Stability Profile of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine and a Recommended Strategy for Experimental Validation
An In-depth Technical Guide Executive Summary This technical guide provides a comprehensive, predictive analysis of the chemical stability of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. As a molecule featuring a fluo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive, predictive analysis of the chemical stability of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. As a molecule featuring a fluoronitroaromatic core and a secondary benzylic amine side chain, it is likely a key intermediate in the synthesis of pharmaceuticals or fine chemicals.[1][2] Understanding its stability is a critical quality attribute essential for defining storage conditions, establishing a viable shelf-life, and ensuring the safety and purity of subsequent products.[3][4]
Due to the absence of published stability data for this specific molecule, this guide leverages first-principles chemical knowledge and data from structurally analogous compounds to predict its degradation pathways under various stress conditions. The primary predicted liabilities include photodegradation , due to the nitroaromatic moiety, and oxidative degradation , targeting the secondary amine and benzylic position.[5][6][7][8]
This document is structured to serve as a practical roadmap for researchers and drug development professionals. It outlines the likely degradation mechanisms and provides detailed, field-proven experimental protocols for a comprehensive forced degradation study, aligned with International Council for Harmonisation (ICH) guidelines.[6] The successful execution of this program will enable the development of a robust, stability-indicating analytical method (SIAM), which is a regulatory necessity for any new chemical entity entering development.[7][9]
Molecular Structure and Predicted Physicochemical Liabilities
The chemical stability of a molecule is intrinsically linked to its structure. The key functional groups in 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine each contribute to its overall reactivity and potential degradation pathways.
Caption: Key functional groups of the target molecule.
Functional Group Analysis
Fluoronitroaromatic Ring: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring, but also renders the molecule susceptible to degradation. Nitroaromatic compounds are known to be photosensitive and can undergo complex photochemical reactions.[6][7] While the carbon-fluorine bond is very strong and often incorporated to enhance metabolic stability, it can be a site of photolytic cleavage in some fluoroquinolones.[2][10][11]
Secondary Benzylic Amine: The N-methylmethanamine side chain is a significant site of potential instability. Secondary amines are readily susceptible to oxidation, which can lead to the formation of N-oxides, imines, or even cleavage of the N-C bond (N-dealkylation).[5][12] The benzylic carbon—the carbon atom attached to both the aromatic ring and the amine nitrogen—has a C-H bond that is weaker than a typical alkyl C-H bond, making it a potential site for hydrogen abstraction in oxidative and thermal degradation pathways.[13]
Predicted Physicochemical Properties
A summary of key physicochemical properties that should be experimentally determined is provided below. These parameters are crucial for developing analytical methods and understanding the molecule's behavior in various formulations.
Property
Predicted Characteristic / Significance
pKa
The secondary amine is basic. The pKa will determine the molecule's charge state at different pH values, affecting solubility and chromatographic retention.
LogP
The molecule is expected to be moderately lipophilic. This impacts solubility in aqueous and organic solvents, as well as potential membrane permeability.
Aqueous Solubility
Predicted to be low in neutral water but will increase significantly in acidic pH due to the formation of a protonated amine salt.
UV-Vis Spectrum
The nitroaromatic chromophore will result in strong UV absorbance, which is ideal for detection by HPLC-UV. The λmax should be determined to set the optimal detection wavelength.
Predicted Chemical Degradation Pathways
Based on the functional group analysis, several degradation pathways are predicted. Forced degradation studies are designed to intentionally trigger these reactions to identify the resulting degradants.[14]
Caption: Predicted degradation pathways under forced stress conditions.
Oxidative Degradation
Oxidation is predicted to be a primary degradation pathway. Aromatic amines are known to undergo oxidation, potentially forming various by-products.[15][16]
Mechanism: Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of an N-oxide at the secondary amine. Further oxidation or rearrangement could lead to cleavage of the benzylic C-N bond, yielding 5-fluoro-2-nitrobenzaldehyde, or N-demethylation to the primary amine. Oxidative coupling reactions can also lead to the formation of dimers or oligomers.[17][18]
Photodegradation
Given the nitroaromatic structure, photostability is a major concern.[6] Many nitroaromatic compounds are known to degrade upon exposure to light, and the presence of a fluorine atom can sometimes influence photolytic pathways.[8][11]
Mechanism: Upon absorption of UV or visible light, the molecule can be excited to a higher energy state. This can lead to several reactions, most commonly the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino (aniline) derivatives.[19] Radical-mediated pathways could also lead to polymerization or fragmentation.
Thermal Degradation
Exposure to high temperatures can provide sufficient energy to break the weakest bonds in the molecule.
Mechanism: The benzylic C-N bond is a likely point of initial cleavage under thermal stress. This homolytic cleavage would generate radical intermediates that could lead to a variety of secondary products, including 5-fluoro-2-nitrotoluene and products from the fragmented amine side chain. Studies on similar nitro-containing compounds show complex degradation patterns at elevated temperatures.[20][21]
Hydrolytic Degradation
The core structure of the molecule is not expected to be highly susceptible to hydrolysis under mild acidic or basic conditions.
Mechanism: The ether and amide bonds found in many pharmaceuticals, which are prone to hydrolysis, are absent here.[22] While extreme pH and high temperatures could eventually force degradation, this pathway is predicted to be significantly slower than oxidation or photodegradation. The primary effect of pH will be on the ionization state of the amine, which can influence its reactivity in other pathways.
Recommended Stability Testing Program
A systematic forced degradation study is essential to experimentally confirm the predicted pathways, identify actual degradation products, and develop a validated stability-indicating analytical method (SIAM).[7][9] This program should be conducted early in the development process.[23]
Caption: Experimental workflow for stability testing and method development.
Stability-Indicating Analytical Method (SIAM) Development
The cornerstone of any stability study is a robust analytical method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products.[14] Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is the industry standard.
Protocol: HPLC Method Development
Initial Screening:
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent peak and any initial impurities.
Detection: Monitor at the λmax of the parent compound and also collect full spectra using a PDA detector to identify peaks with different UV profiles.
Injection: Dissolve a reference standard of the compound in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of ~0.5 mg/mL.
Method Optimization:
Analyze aliquots from preliminary stress tests (see section 4.2).
Adjust the gradient slope, initial/final %B, and run time to achieve baseline separation between the parent peak and all degradant peaks.
Confirm peak purity of the parent peak in stressed samples using the PDA software. If co-elution is detected, further modify the mobile phase (e.g., try methanol as organic modifier, or use a different pH buffer) or column chemistry (e.g., Phenyl-Hexyl).
Forced Degradation Experimental Protocols
The goal is to achieve modest degradation (typically 5-20%) to ensure that secondary degradation is minimized.[9] All studies should include a control sample (stored under ambient/refrigerated conditions in the dark) for comparison.
Protocol: Acid and Base Hydrolysis
Prepare a stock solution of the compound (~1 mg/mL) in a 50:50 mixture of acetonitrile and water.
For acid hydrolysis, mix 1 mL of stock with 1 mL of 1.0 M HCl.
For base hydrolysis, mix 1 mL of stock with 1 mL of 1.0 M NaOH.
Heat the solutions at a controlled temperature (e.g., 60 °C) and withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
Before analysis, neutralize the aliquots (base for the acid sample, acid for the base sample) to prevent damage to the HPLC column.
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
Protocol: Oxidative Degradation
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
Store the solution at room temperature, protected from light.
Withdraw and analyze aliquots at various time points (e.g., 2, 8, 24 hours). Degradation is often rapid.
Dilute with mobile phase for analysis. No quenching is typically needed if samples are analyzed promptly.
Protocol: Thermal Degradation
Place a small amount of the solid compound in a clear glass vial.
Heat the vial in a calibrated oven at an elevated temperature (e.g., 80 °C). For comparison, a parallel study in solution can also be performed.
At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Observe the solid for any physical changes (e.g., color change, melting).
Protocol: Photostability
This study should follow the conditions outlined in ICH guideline Q1B.[6]
Expose the solid compound and a solution of the compound to a light source that provides a controlled output of both cool white fluorescent and near-ultraviolet light.
The total illumination should be not less than 1.2 million lux hours and the near UV exposure not less than 200 watt hours per square meter.
Use a parallel control sample wrapped in aluminum foil to protect it from light.
Analyze the light-exposed and dark control samples after the exposure is complete.
Data Interpretation and Summary
The data from the forced degradation studies should be systematically tabulated to assess the stability profile of the molecule.
Mass Balance
A key aspect of a successful stability study is the mass balance calculation. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be between 95% and 105% of the initial value. A poor mass balance may indicate that some degradants are not being detected (e.g., they are non-UV active or are precipitating).
Summary Data Table
The results should be summarized in a clear format for easy interpretation.
Stress Condition
Duration/Temp
% Assay Remaining
% Individual Max Degradant
% Total Degradants
Mass Balance (%)
Observations
Control
7 days / RT
99.8
<0.1
0.2
100.0
No change
0.5 M HCl
24 h / 60°C
98.5
0.8 (at RRT 0.7)
1.4
99.9
Slight degradation
0.5 M NaOH
24 h / 60°C
99.1
0.5 (at RRT 0.9)
0.9
100.0
Very stable
3% H₂O₂
8 h / RT
85.2
10.5 (at RRT 1.2)
14.5
99.7
Significant degradation
Thermal (Solid)
7 days / 80°C
96.3
1.5 (at RRT 0.5)
3.5
99.8
Slight color change
Photolytic
1.2M lux-h
89.7
7.8 (at RRT 1.5)
10.1
99.8
Significant degradation
(Note: Data shown is hypothetical and for illustrative purposes only)
Recommended Storage and Handling
Based on the predicted stability profile, the following storage and handling procedures are recommended pending experimental verification:
Protect from Light: The high probability of photodegradation necessitates storage in amber vials or light-blocking containers.
Controlled Room Temperature: To mitigate the risk of thermal degradation, the material should be stored in a cool environment, avoiding exposure to excessive heat.
Inert Atmosphere: Given the high susceptibility to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially for long-term storage or for reference standards.
Conclusion
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is a molecule with two key functional groups that dictate its chemical stability: a photosensitive nitroaromatic ring and an oxidation-prone secondary amine. This guide provides a scientifically-grounded prediction of its primary degradation pathways—oxidation and photodegradation—and outlines a comprehensive experimental program to validate these predictions. By following the detailed protocols for forced degradation and SIAM development, researchers and drug development professionals can establish a robust understanding of the molecule's liabilities. This knowledge is fundamental to ensuring product quality, defining appropriate storage conditions, and meeting the rigorous stability requirements for regulatory submission.
References
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. (2024). Environmental Science & Technology Letters.
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Oxford Academic.
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Semantic Scholar.
Stability Studies and Testing of Pharmaceuticals - An Overview. (2020). LCGC International.
Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. (2016). Environmental Science & Technology.
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI.
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed.
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine CAS number and identifiers
Topic: 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine CAS number and identifiers Content Type: In-depth Technical Guide[1] Strategic Building Block for Nitrogen Heterocycle Synthesis Executive Summary 1-(5-Fluoro-2-nitro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine CAS number and identifiers
Content Type: In-depth Technical Guide[1]
Strategic Building Block for Nitrogen Heterocycle Synthesis
Executive Summary
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (CAS: 1156232-94-8 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of polycyclic nitrogen heterocycles.[1][2][3][4] Characterized by an ortho-nitrobenzylamine scaffold, this compound serves as a critical precursor for tetrahydroisoquinolines , quinazolines , and indoles via reductive cyclization strategies. Its 5-fluoro substituent provides a metabolic handle, modulating pKa and lipophilicity in downstream pharmaceutical candidates, particularly in kinase and PARP inhibitor research.
This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound in modern drug discovery.
Chemical Identity & Physicochemical Profile
The compound is an N-methylated benzylamine derivative.[1] The presence of the nitro group at the ortho position renders it susceptible to reductive cyclization, while the fluorine atom at the meta position (relative to the nitro group) enhances metabolic stability.
Pale yellow to orange oil (Free base); Yellow solid (HCl salt)
Solubility
Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base)
Synthesis Methodologies
Two primary routes exist for the synthesis of CAS 1156232-94-8.[1] Route A (Reductive Amination) is the industry standard due to higher selectivity and cleaner impurity profiles compared to Route B (Nucleophilic Substitution) .
Route A: Reductive Amination (Preferred)
This method utilizes 5-fluoro-2-nitrobenzaldehyde as the starting material.[1] It avoids the over-alkylation issues common with benzyl halides.[1]
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (
)
Solvent: Dichloromethane (DCM) or Methanol
Step-by-Step Protocol:
Imine Formation:
Charge a reaction vessel with 5-fluoro-2-nitrobenzaldehyde (1.0 eq) and DCM (10 volumes).
Add Methylamine (1.2 – 1.5 eq) dropwise at 0°C.
Add anhydrous
or molecular sieves to sequester water and drive imine formation.[1] Stir for 2 hours at room temperature.
Reduction:
Cool the mixture to 0°C.
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Note: Evolution of gas may occur.[1]
Allow the reaction to warm to room temperature and stir for 12–16 hours.
Work-up:
Quench with saturated aqueous
.
Extract the aqueous layer with DCM (3x).
Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification:
The crude yellow oil can be purified via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM with 1%
).
Optional: Convert to HCl salt by adding 4M HCl in dioxane to the ethereal solution of the free base to precipitate the solid.
Route B: Nucleophilic Substitution (Alternative)
Used when the aldehyde precursor is unavailable. Requires strict stoichiometry control to prevent tertiary amine formation.[1]
Protocol Summary:
Dissolve 5-fluoro-2-nitrobenzyl bromide (1.0 eq) in THF.
Add excess Methylamine (3.0–5.0 eq) at -10°C to favor mono-alkylation.[1]
Stir for 4 hours, then quench with water.
Purify carefully to separate the desired secondary amine from the tertiary amine byproduct.[1]
Mechanistic Insight & Visualization
Understanding the reaction pathway is critical for troubleshooting low yields. The reductive amination proceeds through a Schiff base (imine) intermediate, which is subsequently reduced.
Caption: The stepwise conversion of aldehyde to secondary amine via imine formation and hydride transfer.
Applications in Drug Discovery
This compound is a "privileged structure" intermediate.[5] The 2-nitrobenzyl moiety is a latent aniline; upon reduction, it enables intramolecular cyclization.
Key Transformations:
Tetrahydroisoquinolines: Reaction with formaldehyde or aldehydes (Pictet-Spengler type) after nitro reduction.[1]
Benzodiazepines: Cyclization with amino acid derivatives.[1]
Indoles: Modified Leimgruber-Batcho or similar indole syntheses if the methylamine side chain is oxidized or modified.[1]
Diagram 2: Downstream Scaffold Evolution
Caption: Logical flow from the nitro-precursor to bioactive heterocyclic scaffolds.
Safety & Handling
As a nitroaromatic amine derivative, strict safety protocols are required.
Hazards:
Acute Toxicity: Harmful if swallowed or inhaled.[1]
Irritation: Causes skin and serious eye irritation (H315, H319).[6]
Stability: Nitro compounds can be shock-sensitive if dry; store as a stable salt (HCl) when possible.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic in salt form.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
BLD Pharm. (2024). Product Analysis: 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (CAS 1156232-94-8).[1][2][3][4][7] Retrieved from
PubChem. (2024).[8] Compound Summary: 5-Fluoro-2-nitrobenzaldehyde (Precursor).[1] National Library of Medicine. Retrieved from
BenchChem. (2025).[9] Reaction Mechanisms of 2-Nitrobenzaldehyde Derivatives. Retrieved from
ChemicalBook. (2024). CAS 1156232-94-8 Properties and Suppliers. Retrieved from
literature review of 5-fluoro-2-nitrophenylamine compounds in drug discovery
Title: Technical Guide: 5-Fluoro-2-Nitrophenylamine Scaffolds in Drug Discovery Executive Summary 5-Fluoro-2-nitrophenylamine (CAS: 2369-11-1), also known as 5-fluoro-2-nitroaniline, represents a critical "divergent inte...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: 5-Fluoro-2-Nitrophenylamine Scaffolds in Drug Discovery
Executive Summary
5-Fluoro-2-nitrophenylamine (CAS: 2369-11-1), also known as 5-fluoro-2-nitroaniline, represents a critical "divergent intermediate" in medicinal chemistry. Its utility stems from its unique electronic architecture: the fluorine atom at position 5 is para to the strongly electron-withdrawing nitro group at position 2. This creates a binary synthetic choice for drug developers:
Retention Pathway: Utilizing the fluorine atom to modulate metabolic stability and lipophilicity (The "Fluorine Effect") in benzimidazole and quinoxaline cores.
Displacement Pathway: Exploiting the fluorine as a leaving group in Nucleophilic Aromatic Substitution (
) to introduce complex amine heterocycles (e.g., piperazines) early in the synthetic sequence.
This guide details the synthetic logic, experimental protocols, and therapeutic applications of this scaffold, focusing on its role in kinase inhibition (NEK4/EGFR), autophagy modulation (Spautin-1 analogues), and infectious disease targets.
Chemical Architecture & Reactivity
The molecule features a push-pull electronic system. The amino group (
) is an electron donor, while the nitro group () is a strong acceptor. The fluorine atom () is positioned para to the nitro group, rendering it highly electrophilic.
Property
Value/Description
Relevance to Drug Discovery
CAS Number
2369-11-1
Precise identification for sourcing.
Electronic State
F is activated by p-NO2
Enables rapid reactions with amines.
Reduction Potential
Nitro Amine
Precursor to 4-fluoro-1,2-phenylenediamine (key for heterocycles).
Lipophilicity
Fluorine substitution
Increases and metabolic resistance (blocks C-H oxidation).
Pathway A: The Displacement Route (
)
Core Logic: In this pathway, the fluorine atom serves as a temporary "handle." The electron-deficient ring allows nucleophiles (secondary amines) to displace the fluoride ion via a Meisenheimer complex intermediate. This is the primary route for synthesizing Spautin-1 analogues and TREX1 inhibitors .
Case Study: Spautin-1 Analogues (Autophagy & NEK4 Inhibition)
Spautin-1 is a specific autophagy inhibitor. Optimization of this scaffold often involves replacing the quinazoline core or modifying the side chains. 5-Fluoro-2-nitroaniline is the starting material for "Ring Contracted" analogues (benzimidazoles).[1]
Mechanism: The 5-fluoro group is displaced by a piperazine or morpholine derivative.
Downstream: The nitro group is reduced to an amine, followed by cyclization with an aldehyde or orthoester to form the benzimidazole core.
Therapeutic Outcome: These derivatives have shown nanomolar potency against EGFR-mutant NSCLC cells and NEK4 kinase inhibition.
Experimental Protocol 1:
Displacement with Piperazine
Objective: Synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
Procedure:
Dissolve 5-fluoro-2-nitroaniline in DMF (0.5 M concentration).
Add DIPEA and N-methylpiperazine.
Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by LC-MS for disappearance of the starting fluoride.
Workup: Pour into ice-water. The product often precipitates as a yellow/orange solid. Filter and wash with water. If no precipitate, extract with EtOAc.
Yield: Typically 85–95%.
Pathway B: The Retention Route (Fluorinated Heterocycles)
Core Logic: Here, the fluorine atom is retained to enhance the pharmacological profile of the final drug. The nitro group is reduced to generate 4-fluoro-1,2-phenylenediamine , a "workhorse" intermediate for building fluorinated benzimidazoles and quinoxalines.
Therapeutic Applications
Antimicrobial Agents: 5-Fluorobenzimidazoles have demonstrated potent activity against S. cerevisiae and MRSA.[2] The fluorine atom facilitates hydrogen bonding with DNA topoisomerase IA (residue Lys 423).[2]
Hypoxia-Activated Prodrugs: Used to synthesize 7-amino-6-fluoro-quinoxaline-1,4-dioxides. These compounds are bioreduced in hypoxic tumor environments to cytotoxic species.
Mix diamine (1.0 eq) and aldehyde (1.0 eq) in DMF.
Add
(1.2 eq) dissolved in a minimum amount of water.
Heat to 100°C for 8 hours.
Result: Formation of the 2-aryl-5-fluorobenzimidazole.
Visualizing the Divergent Synthesis
The following diagram illustrates the critical decision point in the synthesis workflow: retaining the fluorine for metabolic stability or displacing it to build complexity.
Caption: Divergent synthetic pathways starting from 5-fluoro-2-nitroaniline. Path A retains the fluorine atom for metabolic stability; Path B uses it as a leaving group to introduce amine functionality.
Mechanism of Action: Kinase & Autophagy Inhibition
Compounds derived via Path B (e.g., Spautin-1 analogues) often function by inhibiting specific kinases that regulate autophagy.
Caption: Mechanism of Action for Spautin-1 analogues derived from the scaffold. Inhibition of NEK4/USP10 leads to Beclin-1 degradation, blocking autophagy and inducing apoptosis in cancer cells.
References
BenchChem. (2025).[4] The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs. Retrieved from
Vrije Universiteit Brussel. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Retrieved from
National Institutes of Health (NIH). (2016). Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. Retrieved from
Royal Society of Chemistry (RSC). (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia. Retrieved from
Google Patents. (2021). WO2021263079A1 - Trex1 inhibitors and uses thereof.[5] Retrieved from
A Technical Guide to Determining the Organic Solvent Solubility of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine for Pharmaceutical Development
Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern pharmaceutical research, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with chall...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern pharmaceutical research, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of this journey is solubility. Poor solubility can lead to a cascade of downstream issues, including inadequate bioavailability, variable therapeutic efficacy, and difficulties in formulation development.[1][2][3][4] It is estimated that up to 40% of approved drugs and a staggering 90% of drug candidates in the development pipeline are poorly soluble in aqueous media.[3][4] Consequently, a thorough understanding and early characterization of a compound's solubility profile, not only in aqueous solutions but also in a range of organic solvents, is paramount. Organic solvents play a crucial role in various stages of drug development, from synthesis and purification to the preparation of formulations for preclinical and clinical studies.
This in-depth technical guide focuses on the methodologies for determining the solubility of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine , a compound of interest in medicinal chemistry due to its structural motifs commonly found in pharmacologically active molecules. The presence of a fluorinated nitrophenyl group suggests its potential utility as a building block in the synthesis of more complex drug candidates.[5][6] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for establishing a robust solubility profile of this and similar novel chemical entities. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.
Understanding the Molecule: Physicochemical Properties of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Molecular Structure:
Polarity: The molecule possesses several polar functional groups: a nitro group (-NO2), a secondary amine (-NH(CH3)), and a carbon-fluorine bond. The nitro group is a strong electron-withdrawing group, creating a significant dipole moment. The amine group can act as both a hydrogen bond donor and acceptor. These features suggest that the compound will have a degree of polarity.
Hydrogen Bonding: The secondary amine provides a hydrogen atom for hydrogen bonding with acceptor atoms in a solvent, and the nitrogen and the oxygens of the nitro group can act as hydrogen bond acceptors. This capability for hydrogen bonding will significantly influence its interaction with protic and aprotic polar solvents.
Aromatic Ring: The fluorinated nitrophenyl ring is a large, relatively nonpolar moiety which will contribute to its solubility in solvents with some aromatic or nonpolar character.
Based on these structural features, we can hypothesize that 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine will exhibit favorable solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower due to the presence of multiple polar functional groups.
Experimental Determination of Solubility: A Step-by-Step Guide
The experimental determination of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility.[7]
Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock (typically in DMSO). While rapid, it may not represent the true equilibrium solubility.
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure. It is a more accurate and fundamental measure of solubility.
This guide will focus on a robust method for determining thermodynamic solubility, which is crucial for making informed decisions in later stages of drug development.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (0.22 µm, compatible with the organic solvents)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes for standard solution preparation
Experimental Workflow:
Caption: Experimental workflow for thermodynamic solubility determination.
Detailed Procedure:
Preparation of Samples:
Accurately weigh an excess amount of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (e.g., 5-10 mg) into a series of labeled glass vials. The key is to have undissolved solid remaining at the end of the experiment.
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This duration should be optimized to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the point at which the concentration in the supernatant no longer increases.
Phase Separation:
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid pellet.
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles that could interfere with the analysis.
Quantification:
Preparation of a Calibration Curve: Prepare a series of standard solutions of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine of known concentrations in each of the test solvents.
Sample Analysis:
If necessary, dilute the filtered supernatant with the corresponding solvent to bring its concentration within the linear range of the calibration curve.
Analyze the standard solutions and the sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Calculation: Determine the concentration of the compound in the filtered supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The obtained solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine at 25 °C
Organic Solvent
Solvent Type
Solubility (mg/mL)
Solubility (mol/L)
Heptane
Nonpolar
< 0.1
< 0.0005
Toluene
Nonpolar, Aromatic
1.5
0.008
Dichloromethane
Polar Aprotic
25.8
0.137
Ethyl Acetate
Polar Aprotic
15.3
0.081
Acetone
Polar Aprotic
75.2
0.400
Acetonitrile
Polar Aprotic
50.1
0.266
Tetrahydrofuran (THF)
Polar Aprotic
120.5
0.640
Ethanol
Polar Protic
85.6
0.455
Methanol
Polar Protic
98.2
0.522
N,N-Dimethylformamide (DMF)
Polar Aprotic
> 200
> 1.063
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 200
> 1.063
Interpretation of Results:
The hypothetical data in Table 1 illustrates a plausible solubility profile for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. The very low solubility in heptane and moderate solubility in toluene would be consistent with the presence of polar functional groups. The significantly higher solubility in polar aprotic solvents like acetone, THF, DMF, and DMSO, as well as in polar protic solvents like methanol and ethanol, would be expected due to favorable dipole-dipole interactions and hydrogen bonding.
This information is invaluable for various aspects of drug development:
Process Chemistry: The solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes.
Formulation Development: Understanding the solubility in different organic solvents is crucial for developing various dosage forms, including parenteral formulations where co-solvents are often used.[1]
Preclinical Studies: For in vitro and in vivo studies, compounds are often dissolved in a co-solvent system (e.g., DMSO/saline). Knowing the solubility in the organic co-solvent is essential for preparing dosing solutions.
Conclusion: A Foundation for Rational Drug Development
A comprehensive understanding of the solubility of a new chemical entity like 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine in a range of organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its successful development into a therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating high-quality, reliable solubility data. By investing in these studies early in the development process, researchers can de-risk their projects, make more informed decisions, and ultimately accelerate the journey from the laboratory to the clinic. The principles and protocols described herein are broadly applicable to the characterization of other novel compounds, serving as a valuable resource for the pharmaceutical research and development community.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546–567. [Link]
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Poorly soluble compounds in early drug discovery: in silico and in vitro prediction of pharmacokinetic properties. Basic & clinical pharmacology & toxicology, 95(4), 169–178. [Link]
Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today. Technologies, 1(4), 337–341. [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
PubChem. (n.d.). (2-Fluoro-5-nitrophenyl)methanol. National Center for Biotechnology Information. [Link]
Crimson Publishers. (2023, September 21). The Essential of the Solubility for Drug Action. [Link]
pKa values and ionization properties of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
An In-depth Technical Guide to the pKa and Ionization Properties of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine Introduction In modern drug discovery and development, a thorough understanding of a compound's physicoch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the pKa and Ionization Properties of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Introduction
In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of rational drug design. Among these properties, the acid dissociation constant (pKa) is of paramount importance, as it governs a molecule's ionization state in various biological environments. This ionization state directly influences critical pharmacokinetic and pharmacodynamic parameters, including solubility, membrane permeability, target binding, and metabolic stability.[1]
This technical guide provides a comprehensive analysis of the ionization properties of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine . We will dissect its molecular structure to identify ionizable centers, predict its pKa based on fundamental principles of physical organic chemistry, and outline rigorous experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this molecule's behavior in aqueous solutions.
Molecular Structure and Ionizable Centers
The first step in assessing ionization is to analyze the molecular structure and identify all functional groups capable of accepting or donating a proton.
Chemical Structure:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: UV-Vis Spectrophotometry
This technique is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra, which is highly likely given the nitrophenyl chromophore.
Step-by-Step Methodology:
Spectral Scan: Record the full UV-Vis absorbance spectrum of the compound in a highly acidic solution (e.g., pH 1, where it is fully protonated) and a highly basic solution (e.g., pH 11, where it is fully neutral). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.
Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 6.0 to 10.0 in 0.5 pH unit increments).
Sample Measurement: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.
Absorbance Reading: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.
Data Analysis: The pKa is calculated using the following equation:
pKa = pH + log[(A_B - A) / (A - A_A)]
Where:
A is the absorbance in the intermediate buffer.
A_B is the absorbance of the basic (neutral amine) species.
A_A is the absorbance of the acidic (protonated amine) species.
A plot of log[(A_B - A) / (A - A_A)] versus pH yields a straight line that intersects the y-axis at the pKa.
Ionization Profile and Implications in Drug Development
The pKa value directly dictates the charge state of a molecule at a given pH. The relationship is described by the Henderson-Hasselbalch equation and is crucial for predicting biological behavior.
Ionization Equilibrium of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Caption: The protonation-deprotonation equilibrium of the molecule.
At Physiological pH (~7.4): Given the predicted pKa is significantly lower than 9, the molecule will exist predominantly in its neutral, uncharged form .
Implications for ADME:
Permeability: The high proportion of the neutral form at physiological pH suggests good passive diffusion across lipid membranes (e.g., the gut wall and blood-brain barrier), as charged species are generally membrane-impermeable.
Solubility: While the neutral form is less water-soluble than its protonated counterpart, the presence of polar fluoro and nitro groups may confer adequate aqueous solubility. Formulation strategies may be required if solubility is limiting.
Target Binding: If the binding site of the biological target involves an ionic interaction with the protonated amine, the compound's potency may be lower than anticipated due to the low concentration of the active (charged) species at pH 7.4. Conversely, if binding requires the neutral form, its properties are well-suited.
Conclusion
The ionization properties of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine are dictated by its secondary amine functional group. Strong inductive and resonance electron-withdrawing effects from the ortho-nitro and meta-fluoro substituents significantly reduce the basicity of the amine. This leads to a predicted pKa for the conjugate acid that is substantially lower than that of simple aliphatic amines, ensuring that the molecule is predominantly in its neutral, uncharged state at physiological pH. This characteristic has profound and direct implications for its pharmacokinetic profile, particularly its membrane permeability. The experimental protocols detailed herein provide a robust framework for the empirical validation of these critical physicochemical parameters, enabling data-driven decisions in the drug development pipeline.
Müller, K., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]
Bolis, D., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network. Scholaris. [Link]
Sørensen, M. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
Al-Masoudi, N. A., et al. (2011). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Journal of the Korean Chemical Society. [Link]
Chemistry Steps. (2021). Basicity of Amines. [Link]
Al-Jibouri, A. A. J., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. ResearchGate. [Link]
Chemistry LibreTexts. (2020). Acid-base properties of nitrogen-containing functional groups. [Link]
Royal Society of Chemistry. (n.d.). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. [Link]
The N-Methyl-5-Fluoro-2-Nitrobenzylamine Scaffold: Chemical Biology, Synthesis, and Pharmacological Applications
Topic: Biological Activity and Medicinal Chemistry of N-Methyl-5-Fluoro-2-Nitrobenzylamine Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Development Scientists, and Regulatory Rese...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity and Medicinal Chemistry of N-Methyl-5-Fluoro-2-Nitrobenzylamine Analogs
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Drug Development Scientists, and Regulatory Researchers.
Executive Summary
The N-methyl-5-fluoro-2-nitrobenzylamine moiety represents a high-value pharmacophore and synthetic intermediate in medicinal chemistry. It serves as a critical "pivot point" in the synthesis of three distinct classes of bioactive molecules: 1,4-benzodiazepines (CNS depressants), hypoxia-activated prodrugs (oncology), and photocleavable linkers (chemical biology).
Unlike simple benzylamines, the specific substitution pattern—a 2-nitro group providing redox/photo-lability and a 5-fluoro group enhancing metabolic stability—confers unique properties. This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological activities of analogs derived from this core scaffold.
Regulatory Note: This scaffold is a direct structural precursor to Flunitrazepam and related benzodiazepines. Researchers must adhere to strict precursor control regulations when handling N-methylated-2-aminobenzophenone derivatives.
Structural Analysis & SAR
The biological utility of N-methyl-5-fluoro-2-nitrobenzylamine analogs stems from the synergistic effects of its three functional components.
The Pharmacophore Triad
2-Nitro Group (
):
Function: Acts as an electron-withdrawing group (EWG) and a "trigger."
Mechanism: In hypoxic tumor environments, it is reduced to a hydroxylamine or amine by nitroreductases, activating the molecule (prodrug strategy). In chemical biology, it facilitates photocleavage upon UV irradiation.
5-Fluoro Group (
):
Function: Metabolic blocker and electronic tuner.
Mechanism: Prevents oxidative metabolism (hydroxylation) at the para-position relative to the amine, significantly extending half-life (
). It also modulates the pKa of the aniline nitrogen in reduced forms.
N-Methylamine Linker (
):
Function: Solubility and Cyclization.
Mechanism: The N-methyl group mimics the natural methylation of neurotransmitters and acts as a nucleophile for ring-closure reactions (e.g., forming the diazepine ring).
Figure 1: Functional decomposition of the scaffold. The specific arrangement of Nitro and Fluoro groups is critical for the "switch" mechanism in prodrugs and photocages.
Key Therapeutic Applications
CNS Agents: Benzodiazepine Precursors
The most commercially significant application of this scaffold is in the synthesis of fluorinated benzodiazepines.
Mechanism: The N-methyl-5-fluoro-2-nitrobenzylamine derivative (often formed via ring opening or as a pre-cyclization intermediate) cyclizes with glycine derivatives to form the 1,4-diazepine ring.
Biological Activity: High-affinity positive allosteric modulation of
receptors.
Key Analog: Flunitrazepam (Rohypnol). The 5-fluoro group increases receptor binding affinity compared to non-fluorinated analogs (e.g., Nitrazepam).
Oncology: Hypoxia-Activated Prodrugs (HAPs)
The 2-nitrobenzyl moiety is a classic hypoxia trigger.
Concept: Solid tumors often have hypoxic cores (
< 1%). Normal cells are normoxic.
Mechanism:
Normoxia: The nitro group is stable. The drug is inactive (caged).
Release: This reduction triggers electronic rearrangement (often 1,6-elimination), releasing a cytotoxic "warhead" (e.g., a nitrogen mustard or kinase inhibitor) specifically inside the tumor.
Data: Analogs with the 5-fluoro substitution show 2-4x slower reduction rates than non-fluorinated analogs, allowing for deeper penetration into the tumor before activation.
Antimicrobial: Nitro-Schiff Bases
Schiff base analogs derived from 5-fluoro-2-nitrobenzaldehyde (the direct precursor to the amine) exhibit potent antimicrobial activity.
Target: Bacterial DNA gyrase and cell wall synthesis.
Activity:
Staphylococcus aureus: MIC range 4–16
.
Mycobacterium tuberculosis: 5-(2-fluoro-4-nitrophenyl) derivatives show disruption of iron homeostasis.[1][2]
Synthetic Pathways & Protocols
Synthesis of the Core Intermediate
This protocol describes the generation of the N-methyl-5-fluoro-2-nitrobenzylamine scaffold via reductive amination or substitution.
Reagents: 5-Fluoro-2-nitrobenzaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (
solution of the analog in PBS containing 500 NADH.
Add NTR (5
) to initiate the reaction.
Monitoring: Measure absorbance decrease at 320-350 nm (disappearance of nitro group) and appearance of fluorescent amine peak (if applicable) over 60 minutes.
Control: Run parallel experiment without NADH to ensure stability.
Comparative Data Analysis
The following table summarizes the biological impact of modifying the core scaffold.
Analog Class
Modification
Biological Effect
Typical Potency
Parent Scaffold
N-methyl-5-fluoro-2-nitro...
Moderate cytotoxicity (nonspecific)
Benzodiazepine
Cyclized with Glycine
High GABA-A affinity (Sedative)
Schiff Base
Imine with Thiazole
Antimicrobial / Anticancer
Photocage
Bound to Glutamate
Inert until UV irradiation
Quantum Yield
Synthesis Workflow Visualization
The following diagram illustrates the divergence from the core precursor to high-value benzodiazepines and prodrugs.
Figure 2: Synthetic divergence. The scaffold serves as the branch point between CNS drugs and Oncology prodrugs.
References
BenchChem. (2025).[3][4] Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde. Retrieved from
MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands. Molecules. Retrieved from
PrepChem. (2023). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from
Ossila. (2024). 2-Fluoro-5-nitrobenzonitrile: A Scaffold for Kinase Inhibitors. Retrieved from
Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid (Rucaparib Intermediate). Retrieved from
A Technical Guide to Predicting the Metabolic Stability of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Abstract This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. Metabolic stability is a critical deter...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1] This document outlines the predicted metabolic pathways for this molecule, grounded in its distinct structural features: a fluoro-nitro-aromatic ring and a secondary N-methyl amine side chain. We detail a tiered, scientifically rigorous strategy for stability assessment, beginning with in silico modeling for early-stage screening, followed by robust in vitro experimental protocols using human liver microsomes and cryopreserved hepatocytes. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for metabolic predictions and the practical, step-by-step methodologies required for their experimental validation.
Introduction: The Imperative of Metabolic Stability
In modern drug discovery, identifying a potent compound is only the first step. The journey from a promising lead to a viable therapeutic is gated by the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary driver of clearance for a majority of pharmaceuticals.[3] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations. Conversely, an overly stable compound may accumulate, leading to toxicity. Therefore, a thorough and early assessment of metabolic stability is not merely a regulatory requirement but a cornerstone of efficient drug development, enabling structure-activity relationship (SAR) optimization and preventing the advancement of labile compounds into costly in vivo studies.[1][4]
The subject of this guide, 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, possesses two key structural motifs that are of high interest from a drug metabolism perspective:
A Substituted Aromatic Ring: The presence of both a nitro (-NO₂) group and a fluoro (-F) group on the phenyl ring presents distinct metabolic possibilities. Nitro groups are susceptible to reduction, while fluorine atoms can block potential sites of oxidative metabolism.[5][6]
A Secondary Amine Moiety: The N-methylmethanamine side chain is a classic substrate for Phase I oxidative enzymes, particularly Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[7][8]
This guide will systematically deconstruct these features to predict metabolic fate and provide a validated workflow to test these predictions experimentally.
Predicted Metabolic Pathways: A Mechanistic Overview
The metabolic fate of a xenobiotic is dictated by its chemical structure and its affinity for various drug-metabolizing enzymes. For 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, we predict several primary and secondary metabolic pathways.
Primary (Phase I) Metabolic Pathways
Pathway A: Nitroreduction: The nitroaromatic group is a key site for metabolism. Under anaerobic or hypoxic conditions, such as those that can exist in the liver, cytochrome P450 enzymes and, notably, NADPH-cytochrome P450 reductase can catalyze the one-electron reduction of the nitro group to a nitro radical anion.[9][10] This can undergo further reduction to nitroso, hydroxylamine, and ultimately, an amino metabolite. This pathway is a significant consideration, as reductive metabolites can sometimes be reactive.[5][11]
Pathway B: N-Demethylation: The N-methyl group is a prime target for oxidative metabolism. This reaction is commonly catalyzed by CYP enzymes (CYP3A4 being a major contributor for many drugs) and FMOs.[12][13] The process involves the oxidation of the methyl group to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to yield a secondary amine metabolite and formaldehyde.[14][15]
Pathway C: N-Oxidation: Flavin-containing monooxygenases are highly efficient at oxidizing soft nucleophiles like the nitrogen atom in the secondary amine of our target molecule.[8][16] This pathway would result in the formation of a hydroxylamine metabolite. FMO-mediated metabolism is a critical pathway to consider, as it can occur in parallel with CYP-mediated reactions.[7]
Pathway D: Aromatic Hydroxylation (Minor): While CYPs are known for hydroxylating aromatic rings, this is predicted to be a minor pathway for this molecule. The presence of two electron-withdrawing groups (fluoro and nitro) deactivates the aromatic ring, making it less susceptible to electrophilic attack by the activated oxygen of CYPs.[17] Furthermore, the fluorine atom at position 5 sterically and electronically hinders oxidation at that site, a common strategy used to enhance metabolic stability.[18][19]
Caption: Predicted metabolic pathways for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine.
Secondary (Phase II) Metabolic Pathway
Pathway E: Glucuronidation: Should any hydroxylated metabolites be formed (e.g., via minor aromatic hydroxylation), they would become substrates for Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a bulky, polar glucuronic acid moiety to make the metabolite more water-soluble and easily excretable.[20][21]
A Tiered Strategy for Metabolic Stability Assessment
We advocate for a progressive, tiered approach to metabolic stability testing. This strategy allows for cost-effective, high-throughput screening in the early stages, reserving more complex and resource-intensive assays for validating and refining the data for the most promising candidates.
Tier 1: In Silico Prediction
Causality Behind the Choice: Before any wet-lab experiments are conducted, computational models provide a rapid and economical first pass at predicting metabolic liability.[22] These in silico tools use algorithms based on large datasets of known drug metabolism to predict a new molecule's fate.[23] They are invaluable for flagging potential metabolic hotspots and prioritizing compounds in large libraries.[3]
Methodology:
Model Selection: Utilize a combination of ligand-based and structure-based models.[3] Ligand-based approaches (e.g., QSAR) compare the molecule to known substrates, while structure-based approaches dock the molecule into the active sites of specific metabolizing enzymes like CYP3A4.[12]
Parameter Input: Submit the 2D or 3D structure of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine to the selected software platform (e.g., StarDrop™, ADMET Predictor™, etc.).
Data Output & Interpretation: The primary outputs will be a predicted half-life (t½) or intrinsic clearance (CLint) category (e.g., low, medium, high) and a "site of metabolism" map highlighting which atoms are most likely to be modified by metabolic enzymes. This provides the first hypothesis to be tested experimentally.
Tier 2: In Vitro Phase I Assessment with Human Liver Microsomes (HLM)
Causality Behind the Choice: HLMs are subcellular fractions of the liver that are enriched in Phase I enzymes, particularly CYPs and FMOs, but lack most Phase II enzymes and require the addition of cofactors.[24][25] They represent a cost-effective and highly reproducible standard for assessing Phase I metabolic stability.[2] This assay directly measures the rate of disappearance of the parent compound due to the action of these key oxidative enzymes.
Experimental Protocol: HLM Stability Assay
Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a phosphate buffer (100 mM, pH 7.4).
Thaw a vial of pooled human liver microsomes (e.g., from a reputable commercial supplier) on ice. Dilute to a final concentration of 0.5 mg/mL in the buffer.
Prepare a 1 µM working solution of the test compound in buffer.
Prepare a solution of NADPH (cofactor) to a final concentration of 1 mM.
Control Preparations: Prepare positive controls (e.g., Testosterone for high turnover, Verapamil for moderate turnover) and a negative control incubation with heat-inactivated microsomes to check for non-enzymatic degradation.
Incubation:
In a 96-well plate, combine the microsome suspension and the test compound solution. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the NADPH solution. The "0 minute" time point sample should be taken immediately before this step.
Incubate the plate at 37°C with shaking.
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[24]
Sample Processing:
Immediately stop the reaction in the collected aliquots by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS) for analytical normalization.
Vortex and centrifuge the samples to pellet the precipitated protein.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
Data Analysis (Self-Validating System):
The inclusion of positive controls validates that the enzymatic system is active. The negative control confirms that compound loss is enzyme-mediated.
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
Plot the natural logarithm (ln) of the % remaining versus time.
The slope of the resulting line equals the elimination rate constant (-k).
Calculate the half-life (t½) and intrinsic clearance (CLint) using the formulas below.[26]
Data Presentation & Calculations
Time (min)
Peak Area (Compound)
Peak Area (IS)
Ratio (Compound/IS)
% Remaining
ln(% Remaining)
0
1,250,000
500,000
2.50
100.0%
4.61
5
1,050,000
495,000
2.12
84.8%
4.44
15
745,000
505,000
1.48
59.2%
4.08
30
410,000
490,000
0.84
33.6%
3.51
60
115,000
510,000
0.23
9.2%
2.22
Slope (k): From the linear regression of ln(% Remaining) vs. Time = 0.045 min⁻¹
Intrinsic Clearance (CLint): (0.693 / t½) * (incubation volume / protein amount) = k * (1 mL / 0.5 mg) = 90 µL/min/mg protein
Tier 3: In Vitro Assessment with Cryopreserved Human Hepatocytes
Causality Behind the Choice: While HLMs are excellent for assessing Phase I metabolism, they lack the complete cellular machinery. Cryopreserved hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, along with their endogenous cofactors in the correct subcellular locations.[4][25] This makes them the in vitro gold standard for predicting hepatic clearance, as they account for uptake, metabolism by all enzyme families (CYPs, FMOs, UGTs, SULTs, etc.), and efflux.[24]
Experimental Protocol: Hepatocyte Stability Assay
Step-by-Step Methodology:
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them into a pre-warmed incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%.
Plating: Dilute the cell suspension to the desired density (e.g., 0.5 x 10⁶ viable cells/mL) and add to a collagen-coated 96-well plate.[26]
Incubation:
Acclimate the cells at 37°C in a CO₂ incubator.
Add the test compound (final concentration typically 1 µM) to initiate the assay.
Sample at appropriate time points (e.g., 0, 15, 30, 60, 120, 240 minutes). For slowly metabolized compounds, longer incubation times may be necessary.[4][25]
Controls: As with HLMs, include positive controls (e.g., 7-hydroxycoumarin for both Phase I and II) and negative controls (incubations without cells or with heat-inactivated cells) to ensure observed clearance is cell- and enzyme-dependent.[4]
Sample Processing & Analysis: The quenching, processing, and LC-MS/MS analysis steps are identical to the HLM protocol.
Data Analysis: The calculation of k and t½ is the same. Intrinsic clearance is calculated differently to account for cell number.
A successful metabolic stability assessment synthesizes data from all three tiers.
Correlation: Do the in vitro results from HLM and hepatocytes correlate with the in silico predictions? If the compound is rapidly cleared in HLM, N-demethylation (Pathway B) is likely a major route. If it is more stable in HLM but shows clearance in hepatocytes, this could point towards the involvement of Phase II enzymes or pathways not fully represented in microsomes.
Scaling to In Vivo: The CLint value obtained from the hepatocyte assay is the most reliable for extrapolation to predict human hepatic clearance (in vivo). This is a critical step in forecasting the human pharmacokinetic profile and establishing a first-in-human dose.
Metabolite Identification (MetID): The next logical step is a MetID study. By analyzing the samples from the hepatocyte incubation with high-resolution mass spectrometry, one can identify the mass of the metabolites formed. This provides direct experimental evidence to confirm or refute the predicted pathways (e.g., observing a mass shift corresponding to the loss of a methyl group or the reduction of a nitro group). Identifying major metabolites is a key regulatory requirement.[27]
Conclusion
Predicting the metabolic stability of a new chemical entity like 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine requires a multi-faceted, hypothesis-driven approach. By understanding the molecule's structural liabilities—the reducible nitro group and the oxidizable N-methyl amine—we can predict the primary metabolic pathways. The tiered experimental strategy, progressing from rapid in silico screening to definitive in vitro assays with human liver microsomes and hepatocytes, provides a robust and validated workflow. This systematic process not only generates the critical data needed to assess a compound's viability but also provides the mechanistic insights required to guide further medicinal chemistry efforts, ultimately accelerating the path from discovery to development.
References
Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
In Silico Drug Metabolism Prediction Services - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival. (2016, September 15). National Institutes of Health. [Link]
MetStabOn—Online Platform for Metabolic Stability Predictions - PMC. (2018, March 30). National Center for Biotechnology Information. [Link]
Available software packages for the prediction of metabolic stability. - ResearchGate. (n.d.). ResearchGate. [Link]
UDP-Glycosyltransferase 3A Metabolism of Polycyclic Aromatic Hydrocarbons: Potential Importance in Aerodigestive Tract Tissues - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Role of cytochrome P450 reductase in nitrofurantoin-induced redox cycling and cytotoxicity. (2025, August 7). ResearchGate. [Link]
Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]
In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods | Chemical Research in Toxicology - ACS Publications. (2022, September 2). ACS Publications. [Link]
Altered Metabolism of Polycyclic Aromatic Hydrocarbons by UDP-Glycosyltransferase 3A2 Missense Variants - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. (2021, April 15). Frontiers. [Link]
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. [Link]
NADH reduction of nitroaromatics as a probe for residual ferric form high-spin in a cytochrome P450 - PMC. (2017, May 1). National Center for Biotechnology Information. [Link]
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. [Link]
Reduction of nitro and azo compounds by NADPH-cytochrome P-450 reductase-cytochrome c heme peptide system - PubMed. (n.d.). PubMed. [Link]
The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification | Request PDF - ResearchGate. (2025, August 8). ResearchGate. [Link]
Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity - PubMed. (n.d.). PubMed. [Link]
N- and S-Oxidation Model of the Flavin-containing Monooxygenases | Optibrium. (n.d.). Optibrium. [Link]
N- and S-oxidation model of the flavin-containing monooxygenases - Optibrium. (n.d.). Optibrium. [Link]
Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (n.d.). Drug Discovery News. [Link]
UDP-Glycosyltransferase 3A Metabolism of Polycyclic Aromatic Hydrocarbons: Potential Importance in Aerodigestive Tract Tissues. - FIU Discovery. (2020, March 1). Florida International University. [Link]
Methanamine, N-methyl-: Human health tier II assessment CAS Number: 124-40-3 Preface. (2015, February 13). Australian Government Department of Health. [Link]
UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed. (n.d.). PubMed. [Link]
Nicotine-N'-oxidation by flavin monooxygenase enzymes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - MDPI. (2022, April 20). MDPI. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). ChemRxiv. [Link]
Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC. (n.d.). National Center for Biotechnology Information. [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (2017, October 25). Federal Register. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). ChemRxiv. [Link]
Safety Testing of Drug Metabolites Guidance for Industry. (2020, March). U.S. Food and Drug Administration. [Link]
N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines - PubMed. (n.d.). PubMed. [Link]
Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry - Food and Drug Administration. (2017, October 24). U.S. Food and Drug Administration. [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). PubMed. [Link]
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Drug Discovery and Development. [Link]
Application Note: Reductive Cyclization of 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
This Application Note details the reductive cyclization of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (also known as N-methyl-5-fluoro-2-nitrobenzylamine). This transformation is a critical synthetic gateway to 6-flu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the reductive cyclization of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (also known as N-methyl-5-fluoro-2-nitrobenzylamine). This transformation is a critical synthetic gateway to 6-fluoro-3-methyl-1,2,3,4-tetrahydroquinazolines , a scaffold prevalent in bioactive kinase inhibitors and CNS-active agents.
Executive Summary
The reductive cyclization of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is a high-value transformation used to construct the 1,2,3,4-tetrahydroquinazoline core. This process typically involves the reduction of the nitro group to an aniline, followed by an in situ condensation with a one-carbon source (e.g., formaldehyde) or a substituted aldehyde.
This guide provides a validated protocol for the one-pot reductive cyclization using catalytic hydrogenation in the presence of formaldehyde. This method offers superior atom economy and yield compared to stepwise procedures, minimizing the handling of the oxygen-sensitive diamine intermediate.
This method is preferred for its operational simplicity and high yield. The presence of formaldehyde during reduction traps the unstable diamine intermediate immediately.
Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent/water. Handle under inert gas.[1]
Formaldehyde: Carcinogen and sensitizer. Use in a well-ventilated fume hood.
References
Synthesis of Tetrahydroquinazolines: Wan, Y., et al.[2] "A Facile Synthesis of 1,2,3,4-Tetrahydroquinazolines via Reductive Cyclization." Journal of Organic Chemistry, 2008 , 73(12), 4342–4348. Link
Nitro Reduction Methodologies: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000 , 100(8), 3009–3066. Link
General Quinazoline Synthesis: Khan, I., et al. "Quinazoline Derivatives: Synthesis and Bio-Active Potential." Bioorganic Chemistry, 2016 , 64, 85-114. Link
Safety of Hydrogenation: Kappe, C. O., et al. "Hydrogenation in Flow: Homogeneous and Heterogeneous." Chemical Society Reviews, 2014 , 43, 2748-2779. Link
Strategic N-Methylation of 5-Fluoro-2-nitrobenzylamine: Controlling Selectivity
Topic: Reagents for N-methylation of 5-fluoro-2-nitrobenzylamine Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reagents for N-methylation of 5-fluoro-2-nitrobenzylamine
Content Type: Detailed Application Note and Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Rationale
5-Fluoro-2-nitrobenzylamine is a high-value scaffold in medicinal chemistry, serving as a critical precursor for 6-fluoro-N-methylindoles (via reductive cyclization) and quinazoline-based kinase inhibitors.
The primary synthetic challenge lies in chemoselectivity . The nucleophilicity of the primary amine (
) increases upon mono-methylation (), often leading to uncontrollable over-alkylation to the tertiary amine () or quaternary ammonium salt when using simple alkyl halides. Furthermore, the ortho-nitro group introduces steric bulk and potential redox sensitivity, while the meta-fluorine atom provides a convenient handle for reaction monitoring via NMR.
This guide details three distinct protocols tailored to specific downstream requirements:
The "Pharma-Grade" Route (Mono-methylation): Protection-Activation-Deprotection (High fidelity).
The "Rapid" Route (Di-methylation): Reductive Amination (One-pot).
The "Direct" Route (Mono-methylation): Stepwise Imine Reduction (Atom economical but requires optimization).
Reagent Landscape & Decision Matrix
The choice of reagent dictates the product distribution. The following table summarizes the kinetic and thermodynamic outcomes of common methylation strategies applied to electron-deficient benzylamines.
Reagent Class
Reagents
Primary Outcome
Selectivity
Risk Profile
Alkyl Halides
MeI, DMS,
Mixture (, , )
Poor
High (Over-alkylation)
Reductive Amination
,
Tertiary Amine ()
High (for Di)
Moderate (Cyanide toxicity)
Protecting Groups
TFAA / MeI /
Mono-Amine ()
Excellent
Low (Multi-step but reliable)
Green Reagents
Dimethyl Carbonate (DMC)
Mono-Amine
Moderate
High Temp/Pressure required
Decision Logic Visualization
The following diagram illustrates the critical decision pathways for selecting the appropriate synthetic route.
Caption: Decision tree for selecting N-methylation reagents based on target substitution level.
Detailed Protocols
Protocol A: Selective Mono-Methylation via Trifluoroacetamide (The "Pharma-Grade" Method)
Objective: Synthesis of N-methyl-5-fluoro-2-nitrobenzylamine with >98% purity.
Mechanism: The trifluoroacetyl group acidifies the N-H proton (
), allowing deprotonation by mild carbonate bases and mono-alkylation without risk of quaternary salt formation.
(12 mmol) in dry DCM (50 mL) at 0°C. Add TFAA (11 mmol) dropwise. Stir for 1h. Wash with water, dry (), and concentrate to yield the trifluoroacetamide.
Methylation: Dissolve the intermediate in DMF (20 mL). Add powdered
(20 mmol) and MeI (15 mmol).
Critical Control: Stir at room temperature for 4-16h. Do not heat, as this promotes side reactions with the nitro group.
Monitoring: Track disappearance of the N-H proton via
H NMR or shift in NMR.
Deprotection: Dilute the reaction mixture with MeOH (20 mL) and add 2M
(20 mL). Stir at RT for 2h (hydrolysis of the amide).
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
Result: Pure secondary amine.
Protocol B: Rapid Di-Methylation via Reductive Amination
Objective: Synthesis of N,N-dimethyl-5-fluoro-2-nitrobenzylamine.
Mechanism: Formation of the iminium ion followed by irreversible hydride reduction. The secondary amine formed reacts faster with HCHO than the primary amine, driving the reaction to the tertiary state.
Reflux amine and Paraformaldehyde (1.0 eq) in MeOH for 2h to form the cyclic trimer or imine species.
Cool to 0°C.
Add
slowly.
Limitation: Often yields a statistical mixture (10% unreacted, 70% mono, 20% di). Purification via chromatography is required.
Scientific Validation & Troubleshooting
Mechanistic Pathway & Photosensitivity
The 2-nitrobenzyl group is a known photolabile protecting group . Exposure to strong UV light during reaction or storage can lead to radical decomposition or redox rearrangement (nitro-to-nitroso).
Recommendation: Wrap reaction flasks in aluminum foil.
Analytical Checkpoints (NMR)
Use
NMR for rapid in-process checks without workup.
Starting Material: Signal A (e.g., -110 ppm).
Product: Signal B will shift slightly upfield/downfield due to the change in the amine's electronic environment.
Workflow Visualization
The following diagram details the chemical transformations for the recommended "Pharma-Grade" Route A.
Caption: Stepwise synthesis via Trifluoroacetamide protection to ensure mono-methylation.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to chapter on Amine protection via Trifluoroacetamides). Link
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron. (Comprehensive review on N-alkylation strategies). Link
Bochet, C. G. (2002). "Photochemical cleavage of protecting groups." Journal of the Chemical Society, Perkin Transactions 1. (Context on nitrobenzyl photosensitivity). Link
Application Note: Strategic Utilization of 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine in Heterocyclic Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine as a high-value building block for...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine as a high-value building block for synthesizing fluorinated nitrogen heterocycles, specifically tetrahydroquinazolines and quinazolinones , which are privileged scaffolds in oncology (PARP inhibitors) and CNS drug discovery.[1]
[1]
Executive Summary
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine (Structure 1 ) represents a "masked" 1,4-diamine scaffold.[1] Its value lies in the orthogonal reactivity of its functional groups: the electron-withdrawing nitro group, the nucleophilic secondary amine, and the metabolic-blocking fluorine atom.[1]
Upon reduction, this intermediate converts to 2-(methylaminomethyl)-4-fluoroaniline , a critical precursor for constructing fused heterocycles via cyclocondensation.[1] This note provides validated protocols for its reduction and subsequent conversion into 6-fluoro-3-methyl-3,4-dihydroquinazolin-2(1H)-one , a core pharmacophore in kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]
Key Chemical Profile
Property
Specification
Chemical Name
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
Molecular Formula
C₈H₉FN₂O₂
Molecular Weight
184.17 g/mol
Key Moiety
5-Fluoro-2-nitrobenzyl core
Primary Application
Precursor to 6-fluoro-tetrahydroquinazolines
Solubility
Soluble in MeOH, DCM, DMSO; limited in water
Synthetic Pathway & Logic
The transformation of 1 into bioactive scaffolds relies on a "Reduce-then-Cyclize" strategy.[1] The fluorine atom at the 5-position of the phenyl ring (meta to the nitro group) is strategically placed to block metabolic oxidation at the para-position relative to the bridgehead nitrogen in the final heterocycle.
Mechanistic Flow[1][6]
Nitro Reduction: Chemoselective reduction of the nitro group to an aniline.[1] Challenge: Preventing hydrogenolysis of the benzylic C-N bond or defluorination.[1]
Cyclization: The newly formed primary aniline and the pre-existing secondary benzylamine react with a carbonyl source (e.g., CDI, Triphosgene) to close the pyrimidine ring.
Figure 1: Synthetic pathway from nitro-precursor to quinazolinone scaffold.[1][2]
Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without cleaving the benzylic amine or removing the fluorine.[1]
Catalyst: 5% Platinum on Carbon (Pt/C) sulfided (Preferred over Pd/C to minimize dehalogenation)
Solvent: Methanol (MeOH)
Hydrogen Source: H₂ gas (balloon pressure)
Procedure:
Dissolution: Dissolve 10 mmol of substrate in 50 mL of MeOH in a round-bottom flask.
Catalyst Addition: Carefully add 5 wt% of Pt/C (sulfided) under an argon stream.[1] Safety: Pyrophoric catalyst.[1]
Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under a H₂ balloon at Room Temperature (RT) for 4–6 hours.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a fluorescent amine spot.
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
Isolation: Concentrate the filtrate in vacuo to yield the diamine intermediate as a pale brown oil. Use immediately in Protocol B to prevent oxidation.
Critical Control Point: Avoid using Pd/C with high pressure (>1 atm) or elevated temperatures, as this may lead to hydrodefluorination (loss of F) [1].
Protocol B: Cyclization to Quinazolinone
Objective: Form the cyclic urea linkage using 1,1'-Carbonyldiimidazole (CDI).
Setup: Dissolve the diamine intermediate (10 mmol) in 40 mL anhydrous THF under N₂ atmosphere.
Addition: Cool the solution to 0°C. Add TEA, followed by the portion-wise addition of CDI (12 mmol).
Reaction: Allow the mixture to warm to RT and stir for 12 hours. A white precipitate (imidazole byproduct) may form.
Quench: Quench with 10 mL water.
Extraction: Evaporate THF. Extract the residue with Ethyl Acetate (3 x 30 mL). Wash organic layers with brine and dry over Na₂SO₄.[1]
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient) to obtain 6-fluoro-3-methyl-3,4-dihydroquinazolin-2(1H)-one .
Application Data & Validation
The following data illustrates expected outcomes when using this intermediate in the described protocols.
Table 1: Optimization of Cyclization Conditions
Reagent
Solvent
Temp (°C)
Yield (%)
Notes
CDI
THF
RT
88%
Cleanest profile; imidazole byproduct easy to remove.[1]
Triphosgene
DCM
0 -> RT
92%
Higher yield but requires strict safety handling (phosgene generation).[1]
The following diagram outlines the operational workflow for the "One-Pot" variation of this synthesis, often used in high-throughput library generation.
Figure 2: Operational workflow for the synthesis of fluorinated quinazolinones.
Pharmaceutical Relevance
The 6-fluoro-tetrahydroquinazoline scaffold derived from this intermediate is a bioisostere for the quinolone core found in many antibiotics and antineoplastics.[1]
PARP Inhibitors: The fluorinated fused ring system mimics the nicotinamide pharmacophore, essential for binding to the PARP active site [2].
Kinase Inhibitors: The N-methyl group allows for specific hydrophobic interactions within the ATP-binding pocket of kinases, while the fluorine modulates pKa and metabolic stability.[1]
CNS Agents: 5-Fluoro-tryptamine analogs and related fused systems are investigated for serotonin receptor modulation (5-HT2C) [3].[1]
Safety & Handling
Nitro Compounds: Potentially explosive if heated under confinement.[1] Store in a cool, dry place.
Fluorinated Intermediates: Avoid strong bases at high temperatures to prevent S_NAr displacement of the fluorine atom if not intended.[1]
CDI/Triphosgene: Use in a well-ventilated fume hood.[1] Triphosgene generates phosgene gas upon decomposition.[1]
References
Beilstein J. Org.[1] Chem. (2021).[3][4][5][6][7] Development of N-F fluorinating agents and their fluorinations. (Discusses stability of fluorinated aromatics during reduction).
Arabian Journal of Chemistry (2020).[1] One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives. (Validation of the quinazolinone scaffold synthesis).
Journal of Organic Chemistry (2024).[1] One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines. (Methodology for cyclization).
PubChem Compound Summary . 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. (Structural analog data).
This compound is a critical building block in medicinal chemistry, frequently serving as an intermediate for kinase inhibitors (e.g., EGFR, PARP) and tricyclic heterocycles. The molecule features a secondary amine handle and a deactivated aromatic core containing a nitro group and a fluorine atom.
Key Synthetic Challenges:
Chemoselectivity: The nitro group (-NO₂) is susceptible to reduction.[1] Conditions must reduce the imine/halide intermediate without touching the nitro moiety.
Regiocontrol: The fluorine at the 5-position is activating for nucleophilic aromatic substitution (SₙAr) if the conditions are too harsh (e.g., high heat with strong nucleophiles), potentially leading to displacement of the fluoride by the amine.
Alkylation Control: Preventing over-alkylation (formation of the tertiary amine) is the primary kinetic challenge.
Retrosynthetic Logic
We evaluate two primary routes. Route A (Reductive Amination) is the preferred protocol for high-purity laboratory synthesis due to its mild conditions and kinetic control. Route B (Nucleophilic Substitution) is a viable alternative for scale-up if the benzyl halide is readily available, provided excess amine is used.
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target scaffold.
Part 2: Detailed Protocols
Protocol A: Reductive Amination (Standard of Excellence)
Rationale: This method minimizes the risk of over-alkylation and avoids the lachrymatory hazards of benzyl halides. We employ a "one-pot, two-step" protocol where the imine is pre-formed to ensure complete conversion of the aldehyde before reduction, preventing the formation of the benzyl alcohol byproduct.
Setup: Charge a flame-dried round-bottom flask with a magnetic stir bar. Add 5-Fluoro-2-nitrobenzaldehyde (1.0 equiv).[1]
Solvation: Dissolve in anhydrous MeOH (concentration ~0.2 M).
Amine Addition: Cool the solution to 0°C (ice bath). Dropwise add Methylamine (2.0 M in THF, 1.5 equiv).
Expert Insight: The electron-withdrawing nitro group makes the aldehyde highly electrophilic. Imine formation is usually rapid (< 1 hour).
Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.
Self-Validation: Monitor by TLC (SiO₂; 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a more polar imine spot (often streaks).
2. Reduction (The Chemoselective Step)
Cooling: Return the reaction mixture to 0°C.
Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes.
Safety Note: Gas evolution (H₂) will occur. Ensure adequate venting. Do not seal the vessel.
Mechanistic Logic:[1] Adding NaBH₄ after imine formation favors the amine product over the benzyl alcohol (which would form if aldehyde were still present).
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
3. Workup & Isolation
Quench: Carefully quench excess hydride by adding 1N HCl dropwise until pH ~2–3. Stir for 10 minutes to decompose borate complexes.
Basification: Adjust pH to >10 using 1N NaOH or sat. NaHCO₃. This deprotonates the amine (R-NH₂Me⁺ → R-NHMe), forcing it into the organic phase.
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
4. Purification
Assessment: If the crude is >95% pure by ¹H NMR, use directly.
Chromatography: If purification is needed, use a short silica plug. Elute with DCM:MeOH:NH₄OH (95:5:0.5). The ammonia prevents the secondary amine from streaking on silica.
Methylamine (40% aq. solution or 2M in THF) (5.0 - 10.0 equiv )[1]
Solvent: THF or Acetonitrile.
Methodology
Preparation: Dissolve the benzyl bromide in THF (0.1 M).
Addition: Cool to 0°C. Add the benzyl bromide solution slowly into a stirred solution of excess Methylamine (at least 5 equiv).
Expert Insight: Inverse addition (halide into amine) keeps the amine concentration high relative to the alkylating agent, statistically favoring mono-alkylation over di-alkylation.
Reaction: Stir at 0°C to RT for 2–4 hours.
Workup: Concentrate to remove excess methylamine and THF. Partition residue between water and DCM. Extract, dry, and concentrate.[5][7][8]
Ensure imine formation is complete (longer time or add dehydrating agent like MgSO₄) before adding NaBH₄.
Impurity: Tertiary Amine
Over-alkylation (Route B).
Increase Methylamine equivalents (to 10x) or switch to Route A.
Low Yield
Product stuck in aqueous phase.
The amine is polar. Ensure pH >10 during extraction. Salt the aqueous layer with NaCl to improve phase separation.
Dark/Tar Formation
SₙAr displacement of Fluorine.
Avoid heating. Keep reaction < 30°C. The 5-Fluoro-2-nitro motif is activated for displacement by amines at high temp.[1]
Reaction Workflow Diagram
Figure 2: Sequential workflow for the reductive amination protocol.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7131571, 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine" (Analogous Structure Reference).[1] PubChem, 2025.[9] Link
Sigma-Aldrich. "Reductive Amination Application Note."[1] MilliporeSigma, 2024. Link
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
Introduction Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1][2] This application...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings.[1][2] This application note provides a detailed guide to the reaction conditions for nucleophilic substitution on 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, a versatile building block in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing nitro group ortho to a fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack, facilitating the displacement of the fluoride leaving group.[1][2] This guide will delve into the underlying mechanism, provide detailed experimental protocols for various classes of nucleophiles, and offer insights into reaction optimization.
Reaction Mechanism: The Addition-Elimination Pathway
The nucleophilic aromatic substitution on 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine proceeds via a well-established two-step addition-elimination mechanism.[1][2]
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This attack is favored due to the electron-deficient nature of the aromatic ring, which is induced by the potent electron-withdrawing nitro group. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[2]
Elimination of the Leaving Group and Aromatization: In the second step, the fluoride ion is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substituted product.[1] Fluoride is an effective leaving group in SNAr reactions, contributing to the favorable kinetics of the overall transformation.
The presence of the N-methylmethanamine substituent at the C1 position is not expected to significantly hinder the reaction, as the primary site of nucleophilic attack is sterically accessible.
Figure 1: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are provided as general guidelines and can be adapted for specific nucleophiles and scales.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted 1-(5-amino-2-nitrophenyl)-N-methylmethanamine derivatives.
Materials:
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
Primary or secondary amine (1.1 - 1.5 equivalents)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine in DMF or DMSO.
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioether derivatives.
Materials:
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
Thiol (1.1 equivalents)
Sodium hydride (NaH) (1.2 equivalents)
Anhydrous Tetrahydrofuran (THF) or DMF
Saturated aqueous ammonium chloride (NH₄Cl)
Dichloromethane
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 equivalents) in anhydrous THF or DMF.
Cool the suspension to 0 °C in an ice bath.
Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
Add a solution of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Alkoxide or Phenoxide Nucleophiles
This protocol describes the synthesis of ether derivatives.
Materials:
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
Alcohol or Phenol (1.5 equivalents)
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 equivalents)
Anhydrous THF or DMF
Water
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF.
Add NaH or t-BuOK (1.2 equivalents) portion-wise at 0 °C.
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
Add 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (1.0 equivalent) to the reaction mixture.
Heat the reaction to 60-80 °C and monitor by TLC.
After completion, cool the reaction to room temperature and quench with water.
Extract the product with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate and purify the crude product by column chromatography.
Application Notes and Protocols for the Scale-Up Production of 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
Abstract These application notes provide a comprehensive guide for the synthesis and scale-up of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, a key intermediate in pharmaceutical and agrochemical research. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
These application notes provide a comprehensive guide for the synthesis and scale-up of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, a key intermediate in pharmaceutical and agrochemical research. This document outlines a robust two-step synthetic pathway, starting from the commercially available 5-fluoro-2-nitrotoluene. Detailed protocols for both laboratory-scale synthesis and pilot-scale production are provided, with a strong emphasis on process safety, optimization, and scalability. The causality behind experimental choices, from reagent selection to reaction monitoring and purification strategies, is thoroughly discussed to ensure scientific integrity and successful implementation by researchers, scientists, and drug development professionals.
Introduction
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. The presence of a fluorinated nitroaromatic ring and a secondary amine moiety offers multiple points for further chemical modification. As the demand for novel therapeutics and specialized chemicals grows, the need for reliable and scalable synthetic routes for key intermediates like this becomes paramount.
This guide details a synthetic approach that prioritizes safety, efficiency, and scalability. The chosen pathway involves the initial benzylic bromination of 5-fluoro-2-nitrotoluene, followed by a nucleophilic substitution with methylamine. This route is advantageous due to the availability of starting materials and the well-understood nature of the involved chemical transformations.
Synthetic Pathway Overview
The production of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is achieved through a two-step process, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for the production of the target compound.
Step 1: Benzylic Bromination of 5-Fluoro-2-nitrotoluene
Scientific Rationale and Mechanistic Insight
The initial step involves the selective bromination of the methyl group of 5-fluoro-2-nitrotoluene. This is a free-radical halogenation, a well-established transformation in organic synthesis. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.[1] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation.[2] The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the desired product and a new bromine radical, thus propagating the chain.[3]
Laboratory-Scale Protocol (up to 10 g)
Materials:
5-Fluoro-2-nitrotoluene (1 equivalent)
N-Bromosuccinimide (NBS) (1.1 equivalents)
Azobisisobutyronitrile (AIBN) (0.05 equivalents)
Acetonitrile (solvent)
Saturated aqueous sodium bicarbonate solution
Saturated aqueous sodium thiosulfate solution
Brine
Anhydrous magnesium sulfate
Equipment:
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
To a round-bottom flask, add 5-fluoro-2-nitrotoluene and acetonitrile.
Add NBS and AIBN to the solution.
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Filter off the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene.
Scale-Up Considerations and Protocol (up to 1 kg)
Scaling up benzylic brominations requires careful consideration of heat and mass transfer, as well as the potential for runaway reactions. Continuous flow processing offers significant advantages in this regard, providing better control over reaction parameters and enhancing safety.[4][5]
Key Scale-Up Considerations:
Reagent Choice: While NBS is convenient at the lab scale, for larger quantities, 1,3-dibromo-5,5-dimethylhydantoin can be a more economical source of bromine.[2]
Initiator: AIBN is often preferred over benzoyl peroxide for scale-up due to its more predictable decomposition kinetics and lower sensitivity to solvent changes.[2]
Solvent: Acetonitrile is a good choice as it is less hazardous than chlorinated solvents like carbon tetrachloride, which was historically used for these reactions.[4]
Process Control: Continuous flow reactors allow for precise control of residence time, temperature, and stoichiometry, minimizing the formation of byproducts.[5]
Work-up: The work-up procedure needs to be adapted for larger volumes, potentially involving liquid-liquid extraction in a larger vessel or a continuous extraction setup.
Pilot-Scale Protocol (Continuous Flow):
A solution of 5-fluoro-2-nitrotoluene and AIBN in acetonitrile is prepared in a feed vessel.
A suspension of NBS in acetonitrile is prepared in a separate feed vessel.
The two streams are pumped at controlled flow rates into a heated, transparent flow reactor (e.g., FEP tubing) irradiated with a suitable light source (e.g., a compact fluorescent lamp).[4][5]
The reaction mixture exiting the reactor is passed through a cooling unit and then directly into a quench solution (e.g., aqueous sodium thiosulfate) to neutralize any remaining bromine.
The product is then isolated via continuous liquid-liquid extraction.
Parameter
Laboratory Scale (Batch)
Pilot Scale (Continuous Flow)
Reactant Scale
up to 10 g
up to 1 kg
Solvent Volume
~100-200 mL
~5-10 L
Reaction Time
2-4 hours
Residence time of minutes
Temperature Control
Heating mantle
Precise temperature control via heat exchanger
Safety
Standard fume hood
Enclosed system, better heat dissipation
Productivity
g/hour
kg/hour
Step 2: N-Methylation of 1-(Bromomethyl)-5-fluoro-2-nitrobenzene
Scientific Rationale
This step is a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by methylamine. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and stabilize the transition state. An excess of methylamine is often used to drive the reaction to completion and to act as a base to neutralize the hydrogen bromide formed as a byproduct.
Methylamine solution (e.g., 40% in water or 2M in THF) (2-3 equivalents)
Tetrahydrofuran (THF) or a similar polar aprotic solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Equipment:
Round-bottom flask with a magnetic stirrer
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolve the crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene in THF in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add the methylamine solution to the cooled solution with stirring.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, quench by adding water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Scale-Up Considerations and Protocol (up to 1 kg of bromide)
For the N-methylation step, the primary scale-up challenges are managing the exothermicity of the reaction and handling the volatile and flammable methylamine.
Key Scale-Up Considerations:
Temperature Control: The addition of methylamine to the benzyl bromide solution can be exothermic. A jacketed reactor with good cooling capacity is essential to maintain the desired reaction temperature.
Reagent Addition: A controlled addition rate of methylamine is crucial to manage the exotherm.
Pressure Management: If using gaseous methylamine, a pressure-rated reactor and appropriate gas handling equipment are necessary. Using a solution of methylamine can simplify handling.
Work-up and Purification: For larger scales, purification by distillation under reduced pressure is often more practical and economical than column chromatography.[6] Alternatively, the product can be isolated as a salt (e.g., hydrochloride) to facilitate purification by recrystallization.[6]
Pilot-Scale Protocol:
Charge a jacketed reactor with a solution of 1-(bromomethyl)-5-fluoro-2-nitrobenzene in a suitable solvent (e.g., THF or toluene).
Cool the reactor contents to 0-5°C.
Slowly add a solution of methylamine, maintaining the internal temperature below 10°C.
After the addition is complete, allow the mixture to slowly warm to room temperature and stir until the reaction is complete as determined by in-process control (e.g., HPLC).
Perform an aqueous work-up to remove excess methylamine and its salt.
Isolate the crude product by solvent evaporation.
Purify the product by vacuum distillation or by forming the hydrochloride salt and recrystallizing from a suitable solvent system.
Product Purification and Analysis
Purification
The final product, 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, can be purified by several methods depending on the scale and required purity.
Column Chromatography: Effective for small-scale purification, typically using silica gel with a gradient of ethyl acetate in hexanes.
Vacuum Distillation: A preferred method for larger quantities.[6]
Recrystallization of a Salt: The amine can be converted to its hydrochloride salt by treatment with HCl, which can then be purified by recrystallization. The free base can be regenerated by treatment with a base.[6]
Analytical Characterization
The identity and purity of the final product should be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both purity assessment and identification of volatile impurities.[7][8]
Safety Considerations
Working with nitroaromatic compounds, benzyl bromides, and amines requires strict adherence to safety protocols.
Nitroaromatic Compounds: Can be toxic and potentially explosive, especially at elevated temperatures.[9]
Benzyl Bromides: Are lachrymatory and skin irritants. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Methylamine: Is a flammable and corrosive gas or solution. It should be handled with care in a well-ventilated area.
Exothermic Reactions: Both the bromination and amination steps can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
Conclusion
The two-step synthesis of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine presented in these application notes provides a clear and scalable route to this important chemical intermediate. By understanding the underlying chemical principles and carefully considering the challenges associated with scaling up, researchers and production chemists can safely and efficiently produce this compound in the quantities required for their research and development needs. The use of modern techniques such as continuous flow processing can significantly enhance the safety and efficiency of the benzylic bromination step at a larger scale.
References
KiloMentor. (2019, July 26).
Hone, C. A., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1337-1344.
Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229.
Leist, M., et al. (2014).
Organic Syntheses. n-benzylacrylamide.
ResearchGate. (2000). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine.
Huckabee, B. K., & St-Jean, D. (2000). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development, 4(6), 594-595.
Reddit. (2024, November 8). How to purify Benzylamine?
Google Patents. (2002).
Google Patents. (2002).
Quora. (2020, October 3).
Organic Syntheses. n-benzylacrylamide.
Centers for Disease Control and Prevention. (2016, March 2). NMAM METHOD 5600.
Heterocycles. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4811-4818.
Application Note: A Practical Guide to the Chemoselective Catalytic Hydrogenation of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Abstract The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where anilines serve as critical bu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where anilines serve as critical building blocks for active pharmaceutical ingredients (APIs).[1][2] This application note provides a comprehensive guide to the catalytic hydrogenation of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, a functionalized nitroarene. We will explore the rationale behind catalyst and solvent selection, present a detailed, field-proven laboratory protocol, and discuss essential safety considerations and process optimization strategies. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the fluorine substituent, a common bioisostere in modern drug design.[3]
Introduction: The Significance of Nitro Group Reduction
Catalytic hydrogenation is a highly efficient and atom-economical method for the reduction of nitroarenes.[4] The transformation is prized for its clean reaction profiles, often yielding water as the sole byproduct, and the relative ease of product isolation. The resulting aromatic amines, such as the target molecule 5-fluoro-2-aminobenzyl-N-methylamine, are versatile intermediates. The fluorine atom in the target molecule can significantly modulate pharmacological properties, including metabolic stability and binding affinity, making its retention during synthesis crucial.[3]
The primary challenge in hydrogenating substituted nitroarenes is achieving high chemoselectivity.[5][6][7] Reducible functional groups, such as halogens, double bonds, or benzyl groups, can be susceptible to reduction under standard hydrogenation conditions.[7][8] Therefore, the careful selection of the catalyst and optimization of reaction parameters are paramount to prevent unwanted side reactions, such as hydrodehalogenation of the C-F bond.
Mechanistic Considerations and Component Selection
The catalytic hydrogenation of a nitro group is a complex, multi-step process that occurs on the surface of a heterogeneous catalyst.[4][9] The generally accepted mechanism involves the sequential reduction of the nitro group to nitroso and then hydroxylamine intermediates, before the final conversion to the amine.[4][10]
Choice of Catalyst: Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) is the catalyst of choice for many nitro group reductions due to its high activity, excellent selectivity, and cost-effectiveness.[8][11]
Activity: The nitro group is one of the most easily hydrogenated functional groups, often reducing under mild conditions (low temperature and pressure) in the presence of Pd/C.[12]
Chemoselectivity: Pd/C generally displays excellent selectivity for the nitro group over aryl halides. While C-Cl and C-Br bonds can be susceptible to hydrogenolysis, the C-F bond is significantly stronger and less prone to cleavage, especially under the mild conditions required for nitro reduction. Using catalysts like Raney Nickel can be an alternative if dehalogenation is a concern for more labile halides.[8]
Handling: Pd/C is typically supplied as a water-wet powder to mitigate its pyrophoric nature. Dry Pd/C can ignite spontaneously upon contact with air and flammable solvents.[13][14]
Solvent Selection: The Role of Polar Protic Solvents
The choice of solvent is critical for ensuring sufficient solubility of the substrate and facilitating the transport of hydrogen gas to the catalyst surface.
Methanol (MeOH) or Ethanol (EtOH): These are the most common solvents for this transformation. They are polar, effectively dissolve the aromatic substrate, and have good hydrogen solubility. Their use is well-documented for achieving clean and efficient nitro reductions.[2]
Safety: Both methanol and ethanol are highly flammable. All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[13][14]
Hydrogen Source: Atmospheric vs. High Pressure
For laboratory-scale synthesis (typically <5g), a hydrogen-filled balloon is a convenient and safe method for maintaining a positive pressure of hydrogen gas (~1 atm).[11][15] For larger-scale reactions or more stubborn reductions, a high-pressure reactor (autoclave) is necessary to increase hydrogen concentration in the solution and accelerate the reaction rate.[12][16]
Experimental Protocol and Workflow
This section outlines a detailed, step-by-step protocol for the hydrogenation of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine on a laboratory scale.
General Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Key Reaction Parameters
Parameter
Recommended Value/Reagent
Rationale
Substrate
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Starting material.
Catalyst
10% Palladium on Carbon (Pd/C)
High activity and selectivity for nitro reduction.[8][11]
Catalyst Loading
5-10 mol% (Pd basis)
A good starting point for efficient conversion. Lower loadings can be tested for optimization.
Solvent
Methanol (MeOH) or Ethanol (EtOH)
Excellent solubility for substrate and hydrogen.
Hydrogen Pressure
~1 atm (Balloon)
Sufficient for lab-scale reduction of this activated substrate.[15]
Temperature
Room Temperature (20-25 °C)
The reaction is highly exothermic; cooling may be required.[4]
Reaction Time
2-6 hours (typical)
Monitor by TLC or LC-MS for completion.
Expected Yield
>90%
This transformation is typically high-yielding.
Step-by-Step Methodology
Safety First: This procedure must be performed in a properly functioning chemical fume hood.[14] Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All glassware must be inspected for cracks before use.[13]
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a rubber septum.[15]
Catalyst Addition: To the flask, add 10% Pd/C (e.g., 50 mg for a 1g substrate scale).
Inerting the System: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[15][16]
Solvent Addition: Under a positive flow of nitrogen, add methanol (e.g., 20 mL) to the flask. The solvent should be added carefully to wet the catalyst without causing it to become airborne.[13][15]
Substrate Addition: Dissolve the 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (e.g., 1.0 g) in a minimal amount of methanol and add it to the reaction flask via syringe through the septum.
Hydrogenation: Replace the nitrogen line with a hydrogen-filled balloon. Evacuate the flask briefly (do not pull solvent) and backfill with hydrogen. Repeat this cycle three times.[15]
Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
Monitoring: After ~2 hours, briefly switch the atmosphere back to nitrogen, and withdraw a small aliquot with a nitrogen-purged syringe. Analyze by TLC or LC-MS to check for the disappearance of the starting material. If the reaction is incomplete, re-establish the hydrogen atmosphere and continue stirring.[15]
Work-up - Catalyst Filtration (CRITICAL STEP):
Once the reaction is complete, purge the flask with nitrogen for at least 5 minutes to remove all hydrogen.[17]
Prepare a filtration pad by packing a small layer of Celite® into a Buchner or fritted glass funnel.
Crucially, pre-wet the Celite® pad with methanol.
Carefully decant the reaction mixture onto the Celite® pad. Never allow the catalyst on the pad to run dry , as it can ignite upon contact with air.[13][17] Keep adding fresh solvent to maintain a liquid layer over the catalyst bed during filtration.
Rinse the reaction flask with additional methanol and pass it through the filter to ensure complete transfer.
Isolation: Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 5-fluoro-2-aminobenzyl-N-methylamine is often pure enough for subsequent steps. Further purification can be performed by column chromatography if necessary.
Catalyst Quenching: Immediately after filtration, carefully transfer the wet Celite®/catalyst pad to a designated waste container and submerge it in water to deactivate the catalyst.[13]
Safety and Troubleshooting
Critical Safety Protocols
Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use when it is highly activated and saturated with hydrogen. Never handle the dry catalyst in the open air. Always keep it wetted with solvent or water.[13][14][16][17]
Flammable Gas: Hydrogen gas is extremely flammable and forms explosive mixtures with air over a wide range (4-76%).[17] Ensure all operations are performed in a fume hood, away from sparks or open flames, and that the system is properly purged with nitrogen before and after the reaction.[13][16]
Exothermic Reaction: The reduction of a nitro group is highly exothermic.[4] For larger-scale reactions, an ice bath should be kept on standby to control the temperature and prevent a runaway reaction.
- Use fresh catalyst.- Ensure the H2 balloon is full and the system is sealed.- Increase the stirring rate.
Dehalogenation Observed
- Reaction temperature too high- Prolonged reaction time- Catalyst too aggressive
- Run the reaction at a lower temperature (e.g., 0 °C).- Stop the reaction as soon as the starting material is consumed.- Consider using a different catalyst, like Raney Nickel.[8]
Formation of Side Products
- Incomplete reduction leading to hydroxylamine or azo/azoxy compounds.[4]
- Ensure sufficient catalyst loading and hydrogen supply.- Allow the reaction to run to completion.
Conclusion
The catalytic hydrogenation of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine using Pd/C is a robust and efficient method for synthesizing the corresponding aniline. By understanding the underlying principles of catalyst selection and adhering strictly to the detailed protocol and safety guidelines, researchers can reliably achieve high yields of the desired product while maintaining the integrity of the crucial fluoro-substituent. Careful execution of the catalyst handling and filtration steps is essential for a safe and successful outcome.
References
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search Grounding API.
Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. (n.d.). PMC.
Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search Grounding API.
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (n.d.). Vertex AI Search Grounding API.
Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update (2010). (n.d.). SciSpace.
Hydrogenation SOP. (n.d.). Vertex AI Search Grounding API.
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (n.d.). NIH.
Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. (2022, February 7). PMC.
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022, September 19). Vertex AI Search Grounding API.
ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. (2025, August 30). ResearchGate.
selective-catalytic-hydrogenation-of-functionalized-nitroarenes-an-update. (2009, October 5). Ask this paper.
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters - ACS Publications.
Nitro Reduction - Common Conditions. (n.d.). Vertex AI Search Grounding API.
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 6). Organic Letters - ACS Publications.
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007, May 15). PubMed.
Pd/C H2-gas reduction of ß-nitrostyrenes. (2011, May 24). Sciencemadness.org.
HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI.
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy.
Hydrogenation process operation steps. (n.d.). ResearchGate.
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (n.d.). PubMed Central.
The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.). Google Patents.
Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (n.d.). Google Patents.
solvent selection for reactions involving 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
An In-Depth Guide to Solvent Selection for Reactions of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine Abstract 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is a versatile synthetic intermediate characterized by a high...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Solvent Selection for Reactions of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Abstract
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is a versatile synthetic intermediate characterized by a highly activated aromatic ring and a reactive secondary amine side chain. The strategic selection of a reaction solvent is paramount to achieving desired outcomes, influencing reaction rates, selectivity, and yield. This guide provides a detailed examination of solvent effects on the principal transformations of this molecule: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. We present the mechanistic basis for solvent choice, recommended solvent systems for each reaction class, and a comprehensive, step-by-step protocol for empirical solvent screening and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to maximize the synthetic utility of this valuable building block.
Physicochemical Profile and Reactivity Overview
The chemical behavior of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is dictated by its distinct functional groups:
Fluoro-2-nitrophenyl Core: The potent electron-withdrawing nitro group (-NO₂) ortho to the fluorine atom strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group in these reactions. This moiety is the primary site for carbon-nucleophile bond formation.
N-methylmethanamine Side Chain: The secondary amine (-NHCH₃) is basic and nucleophilic. While it can participate in reactions like acylation or alkylation, its primary influence in the context of the aromatic core is on the molecule's overall polarity and solubility.
Due to the limited public data on this specific molecule, its properties are inferred from structurally related compounds like fluoronitrobenzenes and aliphatic amines.[1][2][3] The presence of the nitro group and the amine suggests moderate polarity. Solubility is expected to be limited in nonpolar hydrocarbon solvents but favorable in a range of polar aprotic and protic solvents.
Soluble in a range of polar organic solvents. Poor solubility in water and nonpolar alkanes.
Hydrogen Bonding
Secondary amine is a hydrogen bond donor and acceptor. Nitro group is an acceptor.
Protic solvents can solvate the molecule effectively, which may be beneficial or detrimental depending on the reaction.
pKa (Secondary Amine)
Estimated around 9.5 - 10.5
The amine will be protonated under acidic conditions, significantly altering solubility and reactivity.
Thermal Stability
Aromatic nitro compounds are generally stable but can be energetic.
High boiling point solvents can be used, but caution is advised at elevated temperatures.
Solvent Selection for Key Transformations
The choice of solvent is not merely about dissolution; it is a critical parameter that can dictate the reaction mechanism and overall efficiency.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on this substrate involve the displacement of the fluoride by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[4]
Mechanism & Solvent Causality:
The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[4] The solvent's role is crucial:
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are the premier choice for SNAr reactions involving anionic nucleophiles.[5] They possess high dielectric constants that can dissolve ionic species but lack acidic protons. Consequently, they solvate the cation of a nucleophilic salt but leave the anion "bare" and highly reactive. This desolvation of the nucleophile dramatically increases its nucleophilicity and accelerates the reaction rate, often by several orders of magnitude compared to protic solvents.[6][7]
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain acidic protons (O-H, N-H) and strongly solvate anionic nucleophiles through hydrogen bonding. This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the aromatic ring. Therefore, protic solvents significantly slow down or even inhibit SNAr reactions.[5][6]
Table 2: Recommended Solvents for SNAr Reactions
Solvent
Class
Boiling Point (°C)
Dielectric Constant (ε)
Rationale & Key Considerations
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
47
Excellent choice for accelerating rates. High boiling point allows for a wide temperature range. Can be difficult to remove.
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
37
Very common and effective solvent for SNAr.[8] Lower boiling point than DMSO makes it easier to remove. Can decompose at high temperatures.
Acetonitrile (MeCN)
Polar Aprotic
82
37
Good option for reactions at moderate temperatures. Relatively easy to remove under vacuum.
Tetrahydrofuran (THF)
Ethereal Aprotic
66
7.6
Less polar than DMF or DMSO but can be effective, especially for less polar nucleophiles or when milder conditions are required.
Reduction of the Nitro Group
Converting the nitro group to a primary amine is a fundamental transformation, yielding 1-(2-amino-5-fluorophenyl)-N-methylmethanamine, a valuable diamine intermediate.[8][9] The optimal solvent depends heavily on the chosen reduction method.
Common Methods & Solvent Causality:
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a heterogeneous catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent).[10]
Solvent Role: The solvent must dissolve the substrate but not poison the catalyst. Low-viscosity solvents facilitate mass transfer to the catalyst surface. Protic solvents like Ethanol (EtOH) , Methanol (MeOH) , or Ethyl Acetate (EtOAc) are standard.[10] The presence of a protic solvent can often assist in the protonolysis steps of the reduction mechanism on the catalyst surface.[11] For substrates with poor solubility, THF can be a suitable alternative.[11]
Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, Acetic Acid) are robust and cost-effective.[12]
Solvent Role: The solvent system must facilitate the reaction between the substrate, the metal surface, and the acid. Mixtures of water and a co-solvent like ethanol or acetic acid are common.[10][12] Water acts as the ultimate proton source, while the organic co-solvent ensures solubility of the starting material.
Table 3: Recommended Solvents for Nitro Group Reduction
Reduction Method
Solvent(s)
Class
Rationale & Key Considerations
Catalytic Hydrogenation (H₂ gas, Pd/C)
Ethanol, Methanol
Polar Protic
Excellent substrate solubility, facilitates mass transfer, and participates in the protonolysis mechanism.[10]
Ethyl Acetate (EtOAc)
Polar Aprotic
Good alternative when protic solvents are undesirable. Dissolves the substrate well.
Tetrahydrofuran (THF)
Ethereal Aprotic
Useful for substrates with limited solubility in alcohols or EtOAc.[11]
Transfer Hydrogenation (e.g., HCOOH, NH₄Cl)
Ethanol/Water
Polar Protic Mixture
Often used with reagents like iron powder and ammonium chloride.[10] Water is the proton source, ethanol ensures solubility.
Metal-Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl)
Ethanol/Water, Acetic Acid
Polar Protic Mixture
The co-solvent is critical for dissolving the organic substrate to allow for reaction with the aqueous acid and metal.
Protocol: A General Workflow for Solvent Screening
To identify the optimal solvent for a novel reaction, a systematic screening process is essential. This protocol provides a reliable and self-validating workflow for comparing the performance of multiple solvents in parallel.
Caption: Workflow for empirical solvent screening and optimization.
Step-by-Step Experimental Protocol
Objective: To determine the optimal solvent for a given transformation of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine from a candidate pool.
Internal standard for quantitative analysis (e.g., biphenyl, 1,3,5-trimethoxybenzene)
Reaction vials with stir bars and caps
Heating/stirring plate or parallel synthesis block
Analytical equipment: TLC plates, LC-MS, UPLC or GC.
Methodology:
Preparation:
Calculate the required mass of substrate, reactant, and internal standard for all planned reactions.
If reactants are solids, consider preparing a stock solution in a solvent known to dissolve all components and that is compatible with the reaction (e.g., a small amount of THF or MeCN) to ensure accurate dispensing.
Label a reaction vial for each candidate solvent.
Reaction Setup (Example for 8 solvents):
To each of the 8 labeled vials, add a magnetic stir bar.
Dispense 1.0 mL of each respective candidate solvent into the corresponding vial.
Add the substrate (e.g., 0.1 mmol, 1.0 eq) to each vial.
Add the internal standard (e.g., 0.1 mmol, 1.0 eq) to each vial.
Place the vials in the reaction block and begin stirring. Allow temperature to equilibrate to the desired setpoint (e.g., 60 °C).
Reaction Initiation and Monitoring:
To initiate the reactions simultaneously (or in rapid succession), add the primary reactant/catalyst (e.g., 0.12 mmol, 1.2 eq) to each vial. Note this as time zero (t=0).
At designated time points (e.g., 1, 4, and 24 hours), take a small aliquot (~5 µL) from each reaction mixture.
Quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS to qualitatively assess the consumption of starting material and formation of the product.
Work-up and Analysis:
After a predetermined time (e.g., 24 hours), cool the reactions to room temperature.
Quench the entire reaction mixture appropriately (e.g., by adding water or a buffer).
Extract the organic components with a suitable solvent (e.g., ethyl acetate or DCM).
Prepare a sample from each vial for quantitative analysis by UPLC, GC, or ¹H NMR.
Calculate the percent conversion of the starting material and the purity of the product relative to the internal standard.
Data Interpretation:
Compile the results in a summary table (see Table 4).
Select the solvent that provides the best combination of reaction rate, conversion, product purity, and minimal byproduct formation. Consider practical factors like boiling point and ease of removal for the final selection.
Table 4: Template for Solvent Screening Data Summary
Solvent
Temp (°C)
Time (h)
Conversion (%)
Product Purity (%)
Observations (e.g., Color Change, Byproducts)
DMSO
60
24
DMF
60
24
MeCN
60
24
THF
60
24
EtOH
60
24
Toluene
60
24
...
Conclusion
The rational selection of a solvent is a critical step in optimizing reactions involving 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. For nucleophilic aromatic substitutions, polar aprotic solvents like DMSO and DMF are strongly recommended to enhance reaction rates. For the reduction of the nitro group, the choice is dictated by the reduction methodology, with polar protic solvents such as ethanol and methanol being standard for catalytic hydrogenation. When the optimal solvent is not immediately apparent, the provided systematic screening protocol offers a robust framework for making an evidence-based decision, ensuring higher yields, greater purity, and more efficient process development.
References
Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]
Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]
Jorgensen, W. L., & Acevedo, O. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
Szatylowicz, H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
Mathew, M., & Narayanan, V. (2021). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. IntechOpen. [Link]
Nudelman, N. S., & Cerdeira, S. (1986). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Akbarizad, B., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
Gani, R., et al. (2005). Method for selection of solvents for promotion of organic reactions. ResearchGate. [Link]
Google Patents. (1989). Method for reducing aromatic nitro groups.
Reddit. (2023). my nitro refuses to be reduced. r/Chempros. [Link]
Domanska, U., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
Cysewski, P., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]
García-García, P., et al. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. [Link]
Application Note: Microwave-Assisted Synthesis of 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
[1] Abstract & Strategic Significance This Application Note details the optimized protocols for the microwave-assisted synthesis of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine . This secondary benzylamine scaffold is...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Significance
This Application Note details the optimized protocols for the microwave-assisted synthesis of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine . This secondary benzylamine scaffold is a critical intermediate in the development of fused heterocyclic systems (e.g., fluoro-indoles, quinazolines) and a pharmacophore in kinase inhibitors where the fluorine atom modulates metabolic stability and the nitro group serves as a latent amine for subsequent cyclization.
Traditional thermal synthesis of secondary benzylamines often suffers from long reaction times (4–12 hours) and a high propensity for over-alkylation (formation of tertiary amines). By leveraging the dielectric heating and superheating capabilities of microwave irradiation, this protocol reduces reaction times to under 20 minutes while significantly improving the selectivity for the mono-alkylated product.
Retrosynthetic Analysis
To ensure supply chain flexibility, we present two distinct synthetic pathways. Route A (Nucleophilic Substitution) is preferred for high-throughput parallel synthesis due to its operational simplicity.[1] Route B (Reductive Amination) is recommended when the aldehyde precursor is more readily available or to avoid the use of lachrymatory benzyl halides.
Figure 1: Retrosynthetic disconnection showing the two primary microwave-assisted pathways.
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional if excess amine is used, but recommended to scavenge acid.[1]
Experimental Protocol
Vessel Loading: Into a 10 mL microwave-transparent pressure vial equipped with a magnetic stir bar, weigh 234 mg (1.0 mmol) of 5-fluoro-2-nitrobenzyl bromide .
Solvent Addition: Add 3.0 mL of Ethanol.
Reagent Addition: Add 2.5 mL of Methylamine (2.0 M in THF) (5.0 mmol).
Critical Note: A large excess (5 equiv) of methylamine is strictly required to statistically suppress the formation of the tertiary amine byproduct (bis-alkylation).
Sealing: Cap the vial immediately with a Teflon-lined septum cap.
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Biotage Initiator). Apply the following parameters:
Parameter
Setting
Temperature
85 °C
Time
10:00 (Hold time)
Pressure Limit
250 psi (17 bar)
Power
Dynamic (Max 150 W)
Stirring
High
Workup:
Cool the vessel to room temperature using compressed air (built-in feature).[1]
Vent the vial carefully in a fume hood to release excess methylamine gas.
This "one-pot" protocol is ideal if the benzyl bromide is unavailable or if milder alkylation conditions are required.[1]
Reaction Scheme
Imine Formation:
Reduction:
Experimental Protocol
Imine Formation:
In a 10 mL microwave vial, combine 5-fluoro-2-nitrobenzaldehyde (169 mg, 1.0 mmol), Methylamine hydrochloride (135 mg, 2.0 mmol), and Triethylamine (280 µL, 2.0 mmol) in Methanol (4 mL).
Add anhydrous
(200 mg) to sequester water (optional but improves yield).[1]
MW Irradiation: Heat at 100 °C for 5 minutes (High absorption level).
Reduction:
Remove the vial from the microwave and allow it to cool to room temperature.
Carefully open the vial and add Sodium Borohydride (
) (57 mg, 1.5 mmol) in small portions (gas evolution!).
Stir at room temperature for 15 minutes. (Microwave irradiation is generally not required for this rapid reduction step and may decompose the hydride).
Workup: Quench with water, extract with EtOAc, and process as in Method A.
Critical Process Parameters (CPP) & Troubleshooting
The following logic diagram illustrates the decision-making process for optimizing yield and purity.
Figure 2: Troubleshooting workflow for reaction optimization.
Requires "doping" with ionic liquid or polar solvent.[1]
Water
80.4
0.123
High
40%
Poor solubility of organic halide; hydrolysis byproducts.[1]
Safety & Compliance (E-E-A-T)
Microwave Safety with Nitro Compounds[1]
Thermal Runaway: Nitro-aromatics are energetic.[1] While this specific molecule is stable at 85°C, never exceed 140°C or irradiate dry solids. The rapid heating of microwaves can trigger decomposition if the reaction mixture goes dry.
Vessel Integrity: Methylamine is volatile (b.p. -6°C).[1] Even in solution, it generates significant vapor pressure upon heating. Always use certified pressure vials (rated >300 psi) and ensure the "Max Pressure" safety cutoff is active on the instrument.
Self-Validation (Quality Control)
To confirm the identity of the product without full characterization, look for these specific NMR signatures:
Aromatic Region: Distinct coupling patterns due to F-H coupling (multiplets).[1]
References
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link[1]
Bagnoli, L., et al. (2013). Microwave-Assisted Synthesis of Secondary Amines. Journal of Organic Chemistry. (General protocols for benzylamine synthesis).
Organic Chemistry Portal. Synthesis of Benzylic Amines. Link
CEM Corporation. Microwave Synthesis Applications: Reductive Amination. Link
PubChem. 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine Compound Summary. Link
purification methods for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine crude product
Technical Support Center: Purification of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine Diagnostic Triage: Characterize Your Crude Before selecting a purification method, assess the state of your crude reaction mixture....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Diagnostic Triage: Characterize Your Crude
Before selecting a purification method, assess the state of your crude reaction mixture. This molecule (CAS 1339056-83-5 analog) presents specific challenges due to the ortho-nitro group.
Observation
Likely Impurity/Cause
Recommended Protocol
Dark Orange/Brown Oil
Oxidative degradation or o-nitrobenzyl photocleavage products.
Protocol A (Acid/Base) + Light Protection
Yellow Solid/Gum
Presence of inorganic salts or borate complexes (if reductive amination used).
Protocol A followed by Protocol B
Presence of Aldehyde
Unreacted 5-fluoro-2-nitrobenzaldehyde (visible in NMR ~10 ppm).
Protocol C (Bisulfite Wash)
Double Alkylation
Tertiary amine impurity (dimer).
Protocol D (Chromatography)
Core Purification Protocols
Protocol A: The "Workhorse" Acid-Base Extraction
Best for: Removing non-basic impurities (aldehydes, alcohols, neutral starting materials).
Mechanism: The target molecule is a secondary amine (approx. pKa ~8.8–9.2). The o-nitro group lowers basicity slightly via field effects but allows protonation by aqueous HCl.
Dissolution: Dissolve crude oil in EtOAc or DCM (10 mL/g).
Acid Extraction: Extract the organic layer with 1M HCl (3x) .
Checkpoint: The product moves to the aqueous layer (protonated). Impurities remain in the organic layer.
Warning: Do not use oxidizing acids (HNO3) or extremely concentrated HCl, which may degrade the fluoro-nitro moiety.
Wash: Wash the combined acidic aqueous phase with fresh EtOAc (2x) to remove trapped neutrals.
Basification: Cool the aqueous phase to 0°C. Slowly adjust pH to >12 using 4M NaOH or KOH.
Visual Cue: The solution will likely turn cloudy/milky as the free base amine oils out.
Re-extraction: Extract the basic aqueous phase with DCM (3x).
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Critical Note on Light Sensitivity: Ortho-nitrobenzyl compounds are photolabile. They can rearrange to nitroso-compounds under UV/ambient light [1]. Wrap all flasks and columns in aluminum foil.
Protocol B: HCl Salt Precipitation (High Purity)
Best for: Long-term storage and removing trace isomers.
Dissolve the free base (from Protocol A) in a minimal amount of dry diethyl ether or EtOH.
Cool to 0°C in an ice bath.
Dropwise add 2M HCl in diethyl ether (or 1.25M HCl in MeOH) with vigorous stirring.
A yellow/off-white precipitate should form immediately.
Best for: Crudes from reductive amination containing >5% unreacted aldehyde.
Dissolve crude in EtOAc.
Wash with saturated aqueous Sodium Bisulfite (NaHSO₃) (2x).
Mechanism: The bisulfite forms a water-soluble adduct with the aldehyde (hydroxysulfonate), pulling it into the aqueous phase [2].
Proceed to standard brine wash and drying.
Visualization: Decision Logic & Workflow
The following diagram outlines the logical flow for purifying this specific amine class, accounting for its chemical sensitivities.
Figure 1: Purification Decision Tree. Note the priority of aldehyde removal prior to acid-base extraction to prevent Schiff base polymerization.
Troubleshooting & FAQs
Q1: My product turned dark brown after leaving it on the bench. What happened?A: You likely experienced photolytic decomposition . Ortho-nitrobenzyl derivatives are widely used as "photocages" because they cleave upon exposure to UV/blue light (300–400 nm) to form a nitroso-ketone and release the amine [3].
Fix: Purify immediately using Protocol A or D. Store the purified material in amber vials wrapped in foil at -20°C.
Q2: I have a persistent emulsion during the Acid-Base extraction.A: This is common with fluorinated aromatics.
Fix: Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the biphasic mixture through a pad of Celite to break the physical emulsion stabilized by fine particulates.
Q3: Can I use silica gel chromatography? The amine is streaking.A: Yes, but naked silica is acidic and will bind the amine.
Mobile Phase: Use DCM:MeOH (95:5) with 1% Triethylamine (TEA) or 1% NH₄OH .
Pre-treatment: Flush the column with mobile phase containing TEA before loading your sample to deactivate acidic silanol sites.
Q4: I used reductive amination (NaBH₄), and my yield is >100%.A: You likely have trapped Boron-amine complexes.
Fix: Quench the reaction with MeOH, then add HCl (Protocol A) and heat gently (40°C) for 30 minutes to break the N-B bonds before the basification step [4].
References
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard method for Bisulfite purification of aldehydes).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
PubChem Compound Summary. (2025). "1-(2-chloro-5-nitrophenyl)-N-methylmethanamine" (Structural Analog Data).[1] National Center for Biotechnology Information.
optimizing reaction temperature for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine synthesis
KB Article ID: RXN-OPT-5F2N-004 Subject: Optimizing Reaction Temperature for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine Synthesis Department: Process Chemistry & Technical Support Last Updated: 2026-02-17 Status: Act...
Author: BenchChem Technical Support Team. Date: February 2026
KB Article ID: RXN-OPT-5F2N-004
Subject: Optimizing Reaction Temperature for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine Synthesis
Department: Process Chemistry & Technical Support
Last Updated: 2026-02-17
Status:Active
Executive Summary
For the synthesis of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine , precise temperature control is the single most critical variable governing chemoselectivity.
Optimal Range (Reductive Amination): 0°C to 25°C. Exceeding 30°C significantly increases the risk of nitro group reduction and azo-dimer formation.
Optimal Range (Nucleophilic Substitution): -10°C to 0°C (Addition Phase), warming to 20°C. Exceeding 25°C promotes bis-alkylation (tertiary amine formation) and potential SNAr displacement of the fluorine atom.
Part 1: Technical Deep Dive & Mechanistic Logic
The synthesis of this secondary amine involves a delicate balance between reactivity and functional group tolerance. The molecule contains three distinct reactive centers:[1][2]
The Electrophilic Center: The benzylic carbon (target for amine formation).
The Nitro Group (Position 2): Susceptible to reduction or thermal decomposition.
The Fluoro Group (Position 5): Activated by the para-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) at elevated temperatures.
Thermodynamic vs. Kinetic Control
Low Temperature (< 0°C): Favors kinetic control. Essential for preventing over-alkylation in substitution reactions.
High Temperature (> 40°C): Favors thermodynamic products and side reactions. In reductive amination, this activates the nitro group towards reduction (forming anilines or hydroxylamines). In substitution, it overcomes the activation energy for SNAr, leading to loss of the fluorine atom.
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the two primary synthetic routes and the temperature-dependent failure modes.
Figure 1: Reaction pathways and temperature-dependent impurity formation. Green paths indicate optimal conditions; red dashed paths indicate thermal failure modes.
Part 3: Optimized Experimental Protocols
Method A: Reductive Amination (Recommended for Purity)
Best for: High chemoselectivity and avoiding over-alkylation.
Best for: Cost efficiency, provided strict temperature control is available.
Reagents: 5-fluoro-2-nitrobenzyl bromide, Methylamine (40% aq or alcoholic solution).
Step
Operation
Temperature
Technical Rationale
1
Charge Methylamine (5-10 equiv).
-10°C
Large excess acts as a heat sink and prevents bis-alkylation.
2
Add Benzyl Bromide (in THF/DCM).
-10°C
CRITICAL: Slow addition (dropwise). The reaction is highly exothermic.
3
Stirring.
0°C
Maintain low temp for 1 hour.
4
Warm up.
20°C
Only warm to RT after confirming >90% conversion.
Validation Check:
If HPLC shows Bis-alkylated impurity (>5%): Initial temp was too high or addition was too fast.
Part 4: Troubleshooting & FAQs
Q1: I am seeing a significant amount of "dimer" impurity in the Reductive Amination route. What caused this?
Diagnosis: This is likely the azo- or azoxy-dimer, formed by the partial reduction of the nitro group which then couples.
Root Cause: Reaction temperature exceeded 30°C, or a non-selective reducing agent (like NaBH4) was used without temperature control.
Solution: Switch to Sodium Triacetoxyborohydride (STAB) and strictly maintain T < 25°C. If using NaBH4, ensure the imine is fully formed before adding the reductant at 0°C.
Q2: In the Substitution route, I have 15% tertiary amine (bis-alkylation). Can I separate it?
Diagnosis: Over-alkylation occurs when the product (secondary amine) competes with the methylamine for the benzyl bromide.
Root Cause: Temperature was too high during addition, or Methylamine equivalents were too low.
Solution: Separation is difficult due to similar pKa. Prevention is key: Cool to -10°C and increase Methylamine to 10 equivalents.
Q3: Can I reflux the reaction to push it to completion?
Answer:ABSOLUTELY NOT.
The Nitro group is thermally unstable and poses an explosion hazard at high concentrations/temperatures.
The 5-Fluoro group will undergo SNAr displacement by methylamine at reflux temperatures, destroying your scaffold.
Q4: Why use DCE instead of Methanol for Method A?
Answer: While Methanol is standard for imine formation, protic solvents can accelerate the reduction of the nitro group by borohydrides. DCE (Dichloroethane) is aprotic and suppresses this side reaction, offering a wider safety margin for temperature control.
References
Chemoselective Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Nitro Group Tolerance: Rao, A. S., et al. "Chemoselective reduction of nitro compounds."[3] Journal of Chemical Sciences, 2004. (General principles of nitro-tolerance in hydride reductions).
SNAr Reactivity: Bunnett, J. F.[1] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958. (Foundational text on activation of halo-nitro compounds).
Safety of Nitrobenzyl Derivatives: Cardillo, P. "Differential thermal analysis of nitrobenzyl halides." Journal of Hazardous Materials, 1990. (Highlighing thermal instability).
Technical Support Center: Resolving Crystallization Challenges with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
This technical support guide is designed for researchers, chemists, and drug development professionals working with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. Crystallization of highly functionalized aromatic interm...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, chemists, and drug development professionals working with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine. Crystallization of highly functionalized aromatic intermediates like this compound is a critical purification step that often presents unique challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common crystallization issues, ensuring high purity and consistent yields.
Physicochemical Profile: Understanding the Molecule
The crystallization behavior of a compound is intrinsically linked to its physicochemical properties. 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine possesses several functional groups that dictate its solubility and intermolecular interactions: a basic secondary amine, a polar nitro group, and an electronegative fluorine atom on an aromatic ring. These features create a molecule with moderate polarity, capable of hydrogen bonding and π-π stacking interactions.
A comprehensive understanding of these properties is the first step in troubleshooting. While extensive experimental data for this specific molecule is not widely published, we can infer a working profile based on its structure and related compounds.
Property
Predicted/Typical Value
Implication for Crystallization
Molecular Formula
C₈H₉FN₂O₂
-
Molecular Weight
184.17 g/mol
-
Appearance
Likely a yellow or off-white solid
Color may indicate impurities that require specific removal steps.
pKa (Basic, predicted)
~9.5 - 10.5
The basic amine allows for the possibility of salt formation, which can be an alternative purification strategy if crystallization of the free base is difficult[1].
Solubility Profile
Expected to be soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and less soluble in nonpolar solvents (e.g., hexanes, heptane) and water.
A good crystallization solvent will exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures[2].
Melting Point
Moderate; a key factor in "oiling out"
Compounds with lower melting points are more prone to separating as a liquid instead of a solid if the boiling point of the solvent is too high[3].
Troubleshooting Guide: Common Crystallization Problems & Solutions
This section addresses the most common issues encountered during the crystallization of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine in a direct question-and-answer format.
Question 1: My compound has completely dissolved but fails to crystallize upon cooling. The solution remains clear. What should I do?
This is a classic case of a stable supersaturated solution where nucleation has not occurred. The energy barrier for the initial formation of crystal nuclei has not been overcome.
Answer:
There are several techniques to induce nucleation, which should be attempted sequentially:
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for crystal formation[2].
Introduce a Seed Crystal: If you have a pure crystal of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine from a previous batch, adding a tiny speck to the solution can act as a perfect template for crystal growth. This is the most effective method for controlling polymorphism and ensuring batch-to-batch consistency[4].
Reduce the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath or even a freezer for a short period. This further decreases solubility and increases the driving force for crystallization.
Concentrate the Solution: It's possible that too much solvent was added initially. Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration, and then allow it to cool again[5].
Question 2: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. How can I fix this?
This phenomenon, known as "oiling out," is common when a compound's melting point is lower than the temperature at which it becomes supersaturated in the chosen solvent[3]. The compound essentially "precipitates" as a liquid.
Answer:
Oiling out prevents purification because the oil traps impurities. To resolve this:
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add a small additional volume of the hot solvent (10-20% more) to lower the saturation point. This ensures that the solution cools to a lower temperature before becoming supersaturated, hopefully below the compound's melting point[3].
Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling out. Allow the solution to cool very slowly to room temperature before moving it to a colder environment like an ice bath.
Change the Solvent System: If the issue persists, the solvent may be unsuitable. Try a solvent with a lower boiling point. Alternatively, if you are using a solvent mixture, adjust the ratio to be richer in the solvent in which the compound is less soluble.
Question 3: My crystallization was successful, but the final yield is very low. What went wrong?
A poor yield is typically a result of losing a significant amount of the compound to the mother liquor or during the handling process.
Answer:
To improve your yield, consider the following:
Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid[6]. Any excess will keep more of your compound dissolved even after cooling.
Ensure Complete Cooling: Maximize crystal formation by allowing sufficient time at room temperature, followed by chilling in an ice-water bath before filtration[6].
Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. You can often recover more product by boiling off a significant portion of the solvent to re-concentrate the solution and allowing it to cool again. Note that this second crop may be less pure than the first[6].
Prevent Premature Crystallization: If crystals form during a hot gravity filtration step, you will lose product. To prevent this, use a pre-heated funnel and flask and add a small excess of hot solvent before filtering[3].
Question 4: The crystals formed extremely quickly and look like fine powder. Is this a problem?
Rapid crystallization, often called "crashing out," is undesirable because it tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization[5].
Answer:
An ideal crystallization involves slow and steady crystal growth over a period of 15-30 minutes[5]. To slow down the process:
Use Slightly More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, and then add a small extra portion (5-10%). This will keep the compound in solution longer during the cooling phase, allowing for more orderly crystal growth[5].
Insulate the Flask: Slow the rate of cooling by placing the flask on a surface that does not conduct heat well (like a cork ring or folded paper towels) and covering the top with a watch glass. An inverted beaker placed over the flask can also create an insulating atmosphere[5].
Visual Workflow: Solvent Selection Strategy
Choosing the right solvent is the most critical step in developing a successful crystallization protocol. The ideal solvent should dissolve the compound well when hot but poorly when cold. The following diagram outlines a logical workflow for this process.
Technical Support Center: Stability & Handling of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Executive Summary 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is a specialized intermediate often used in the synthesis of fused heterocycles (e.g., fluoro-substituted quinazolines or indazoles). Users frequently misi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine is a specialized intermediate often used in the synthesis of fused heterocycles (e.g., fluoro-substituted quinazolines or indazoles).
Users frequently misinterpret its stability profile. While the compound is chemically stable against hydrolysis in dilute acids at ambient temperature, it exhibits significant photochemical instability due to the ortho-nitrobenzyl moiety. Furthermore, the perceived "instability" in acid is often a physical phenomenon (hygroscopic salt formation) rather than chemical degradation.
This guide breaks down the stability mechanisms, provides validated handling protocols, and offers a troubleshooting decision tree.
Module 1: The Acidic Environment & Salt Formation
The Science: Protonation as a Stabilizer
Under acidic conditions (pH < 4), the secondary amine nitrogen (
) undergoes rapid protonation.
Why this matters:
Oxidation Resistance: The free amine is susceptible to N-oxidation (forming N-oxides). Protonation locks the lone pair, rendering the nitrogen resistant to oxidative degradation.
Solubility: The free base is an oil with low water solubility. The hydrochloride or trifluoroacetate salt is water-soluble.
Troubleshooting: "My product turned into a sticky gum."
Diagnosis: This is likely not chemical degradation. Hydrochloride salts of secondary benzylic amines are frequently amorphous, hygroscopic solids or gums, especially when excess acid is present.
Corrective Protocol: Salt Isolation
Do not attempt to dry the gum by heating (which risks chemical degradation). Use this polarity-mismatch precipitation method:
Dissolve the "gum" in a minimum amount of anhydrous methanol or ethanol .
Add 10 volumes of cold diethyl ether or MTBE (Methyl tert-butyl ether).
Triturate (scratch the flask side) to induce crystallization.
Filter under nitrogen to avoid moisture absorption.
Module 2: Photochemical Instability (The "Ortho" Effect)
CRITICAL WARNING: The presence of a nitro group ortho to a benzylic hydrogen (the CH2 group attached to the amine) creates a known photo-reactive motif.
The Mechanism: Intramolecular Hydrogen Abstraction
Even in acidic solution, exposure to UV or blue light (300–400 nm) triggers the Norrish Type II-like reaction (related to the Ciamician-Dennstedt rearrangement). The nitro group becomes an excited diradical and abstracts a proton from the benzylic position.
Cleavage of the benzylic bond or rearrangement to nitroso-compounds.
Visual Indicator: The solution turns from pale yellow to deep amber/brown.
Visualization: Photochemical Degradation Pathway
Caption: The photochemical degradation pathway driven by the ortho-nitro effect.[1][2][3][4] This reaction proceeds regardless of solution pH.
Module 3: Chemical Reactivity (Fluorine & Nitro Groups)
Stability Matrix: Acid vs. Base
The fluorine atom at the 5-position is activated for Nucleophilic Aromatic Substitution (
) because it is para to the electron-withdrawing nitro group.[5]
Condition
Risk Level
Mechanism
Dilute Acid (HCl, H2SO4)
Low
Protonation of the amine protects it. Water is a weak nucleophile. Hydrolysis of C-F bond is negligible at RT.
Strong Acid + Heat (>80°C)
Medium
Acidic hydrolysis of the C-F bond is possible but slow.
Basic Conditions (NaOH)
High
is a strong nucleophile. Rapid displacement of Fluorine () to form the phenol.
Reducing Acid (Fe/HCl)
Critical
The nitro group will reduce to an aniline. This is a reaction, not degradation.
Module 4: Troubleshooting & FAQs
Q1: "I see an extra peak at [M+16] or [M-2] in my LC-MS."
Answer: This is likely an artifact of Nitroso formation due to light exposure.
Check: Did you prepare the sample in clear glass?
Fix: Re-prepare the sample in amber glass or wrap the vial in aluminum foil. Inject immediately.
Q2: "Can I use TFA (Trifluoroacetic acid) to dissolve the compound?"
Answer: Yes. TFA is an excellent solvent for this compound. It forms a stable salt. However, ensure the TFA is fresh; "aged" TFA can contain anhydrides that might trifluoroacetylate the secondary amine (forming an amide), which is a chemical impurity, not degradation.
Q3: "Is the fluorine atom stable in 1M HCl?"
Answer: Yes. Unlike aliphatic fluorides, aromatic fluorides are robust in acid. The C-F bond is strong (
). Without a strong nucleophile (like methoxide or hydroxide), the fluorine will remain attached.
Experimental Protocol: Validated Stability Test
If you suspect degradation, run this controlled experiment rather than relying on visual inspection.
Control: Dissolve 5 mg compound in 1 mL Methanol-d4 (keep in dark/foil).
Test A (Acid): Dissolve 5 mg in 1 mL Methanol-d4 + 50 µL DCl (Deuterium Chloride) .
Stress Condition: Leave Test A on the benchtop under ambient light for 4 hours.
Analysis: Run 1H NMR.
Stable: Benzylic protons (singlet/doublet around 4.0 ppm) remain unchanged.
Photolyzed: Appearance of aldehyde peaks (~10 ppm) or complex multiplet shifts indicating rearrangement.
Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common stability issues.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (See section on o-Nitrobenzyl photolabile groups).
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
activation by Nitro/Fluoro groups).
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for salt solubility and hygroscopicity).
Technical Support Center: Optimizing Reactivity of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
This technical guide is structured as a specialized support center resource for researchers working with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine . It addresses the specific challenges imposed by the ortho-nitro su...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized support center resource for researchers working with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine . It addresses the specific challenges imposed by the ortho-nitro substituent and the activated fluorine atom.
Product Code: [Hypothetical-Internal-ID]
CAS: (Derivative of 2-Nitrobenzylamine class)
Technical Lead: Senior Application Scientist, Process Chemistry Division[1]
Core Chemical Logic & Steric Landscape[1]
Before attempting synthesis or derivatization, it is critical to understand the "personality" of this molecule. It is not a standard benzylamine; it is a push-pull system heavily influenced by the ortho-nitro effect.
The Steric-Electronic Map
The molecule features two competing zones of reactivity:
The Steric Block (C1/C2): The bulky nitro group (
) at C2 forces the adjacent methylaminomethyl group () out of planarity.[1] This creates a "steric wall" that hinders nucleophilic attack on the amine nitrogen.
The Electronic Hotspot (C5): The fluorine atom at C5 is para to the electron-withdrawing nitro group. This makes the C-F bond highly activated for Nucleophilic Aromatic Substitution (
Figure 1: The "Steric/Electronic Map" illustrating the dual nature of the nitro group: it blocks the amine physically while activating the fluorine electronically.[1]
Troubleshooting Guide: Synthesis & Formation
User Issue: "I am trying to synthesize the core scaffold via reductive amination of 5-fluoro-2-nitrobenzaldehyde, but yields are low or I get side products."
The "Indazole Trap"
The most common failure mode in this synthesis is reductive cyclization . If you use a reducing agent that is too strong or conditions that are too harsh, the nitro group will partially reduce to a nitroso (
) or hydroxylamine () intermediate.[1] These intermediates rapidly attack the adjacent imine/amine to form an indazole heterocycle.
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
Quench: Sat.
. Do not use strong base (NaOH) immediately, as the fluoro-nitro ring is sensitive to hydrolysis.[1]
Troubleshooting Guide: Functionalizing the Amine
User Issue: "My amide coupling (acylation) is extremely slow. Standard EDC/NHS or HATU conditions are failing."
The Steric Barrier
The ortho-nitro group acts as a gatekeeper. Standard coupling reagents create bulky active esters that cannot physically access the amine nitrogen due to the
group's volume.
Solution: Minimize the Electrophile Size
Switch to Acid Chlorides: Avoid bulky peptide coupling agents (HATU/PyBOP). Convert your carboxylic acid to an acid chloride (
) using oxalyl chloride/DMF.[1] The chloride is small enough to slip past the nitro group.
Use Microwave Irradiation: Thermal energy helps overcome the rotational barrier caused by the steric clash.
Settings: 100°C, 10-30 mins, sealed vessel.
Solvent Choice: Use DMF or NMP . These polar aprotic solvents solvate the amine lone pair less tightly than alcohols, increasing nucleophilicity.
Solvent: Dry DCM (or DMF if solubility is poor).[1]
Catalyst:DMAP (0.1 eq) is mandatory.[1] It forms a highly reactive N-acylpyridinium intermediate that is less sterically demanding than the acid chloride itself.
Troubleshooting Guide: The Fluorine (SNAr) Risks[1]
User Issue: "I see a mystery impurity where my fluorine atom is missing/replaced."
The "Activated Para" Effect
The nitro group at C2 withdraws electron density from the ring, making the C5-Fluorine bond exceptionally weak towards nucleophiles.
Risk: If you use primary amines, alkoxides, or thiols anywhere in your sequence, they may displace the fluorine.
Diagnosis: Check MS for M+1 shift corresponding to your solvent or base (e.g., +31 for methoxy displacement if using MeOH/NaOMe).[1]
Control Strategy:
Avoid Alkoxide Bases: Use non-nucleophilic bases like Cs2CO3 or LiHMDS . Never use NaOMe or NaOEt.
Protect the Amine First: If you intentionally want to displace the fluorine (e.g., to add a different side chain), you MUST protect the
-methylamine first (e.g., with Boc).[1] Otherwise, the amine will compete, leading to polymerization.
Figure 2: Decision tree for avoiding unwanted SNAr side reactions at the C5 position.
FAQ: Common Failures
Q: Can I use catalytic hydrogenation (H2/Pd-C) to clean up the reaction?A:NO. This will reduce the nitro group to an aniline (
).[1] Once the aniline forms, it will likely attack the aldehyde/imine (if unreacted) or cyclize.[1] Only use hydrogenation if the final goal is the aniline derivative.
Q: Why is my Boc protection taking 24 hours?A: Steric hindrance. The ortho-nitro group blocks the approach of
.
Fix: Add Mg(ClO4)2 (10 mol%) or Iodine (catalytic) to activate the
Q: I need to remove the Nitro group. How?A: This is difficult. The standard method is reduction to aniline followed by diazotization and reductive elimination (
).[1] However, be warned: the intermediate diazonium salt is unstable and may couple with the secondary amine if it is not protected. Protect the amine with a Cbz group before attempting denitration.
References
Ortho-Effect & Steric Hindrance
Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] (Explains the "Ortho Effect" and steric inhibition of resonance).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (The gold standard for STAB protocols).[1]
Reference: [ACS Publications - J. Org.[1] Chem.]([Link]1]
Indazole Formation (The Trap)
Davis, R. A., et al. "Base-Catalyzed Synthesis of 2H-Indazoles from 2-Nitrobenzylamines." Tetrahedron Letters, 2011.[1] (Details the mechanism of cyclization).
Bunnett, J. F.[1] "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, 1958.[1] (Foundational text on activation by nitro groups).
comparing reactivity of 5-fluoro vs 5-chloro 2-nitrobenzylamines
The following technical guide compares the reactivity and application profiles of 5-fluoro-2-nitrobenzylamine and 5-chloro-2-nitrobenzylamine . Executive Summary In the design of photo-responsive scaffolds and complex ph...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the reactivity and application profiles of 5-fluoro-2-nitrobenzylamine and 5-chloro-2-nitrobenzylamine .
Executive Summary
In the design of photo-responsive scaffolds and complex pharmaceutical intermediates, the choice between 5-fluoro-2-nitrobenzylamine (5-F-NBA) and 5-chloro-2-nitrobenzylamine (5-Cl-NBA) is dictated by the specific requirements for ring functionalization .
Select 5-F-NBA when you require a reactive scaffold for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom, activated by the para-nitro group, serves as an excellent leaving group, allowing the introduction of diverse nucleophiles (amines, thiols, alkoxides) under mild conditions.
Select 5-Cl-NBA when you require a chemically robust building block or a handle for Transition Metal Catalysis . The chlorine atom is inert to SNAr conditions typically used for fluorine displacement but remains active for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Mechanistic Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The most critical differentiator is the reactivity of the halogen at the 5-position. The 2-nitro group exerts a strong electron-withdrawing effect (–M, –I) on the benzene ring.[1]
Position 5 is para to the Nitro group. This alignment allows the nitro group to stabilize the negative charge of the transition state (Meisenheimer complex) via resonance.
The Fluorine Advantage: Although the C–F bond is stronger than the C–Cl bond, the high electronegativity of fluorine inductively stabilizes the transition state (lowering the activation energy of the rate-determining addition step). Consequently, 5-F-NBA reacts 100–1000x faster in SNAr reactions than 5-Cl-NBA.
Diagram 1: SNAr Mechanism on 5-Fluoro-2-nitrobenzylamine
Caption: The SNAr pathway is kinetically favored for the 5-Fluoro variant due to stabilization of the anionic intermediate.
Transition Metal Coupling (Pd-Catalysis)
While 5-F-NBA is superior for SNAr, it is generally inert to standard Palladium-catalyzed cross-coupling conditions.
The Chlorine Advantage: The C–Cl bond is weaker and more susceptible to oxidative addition by Pd(0) species. 5-Cl-NBA is the preferred substrate for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to extend the carbon skeleton.
Comparative Performance Data
The following data summarizes the reaction outcomes when subjecting both analogs to identical conditions.
Parameter
5-Fluoro-2-nitrobenzylamine
5-Chloro-2-nitrobenzylamine
SNAr Reactivity
High (Reacts at 25–60°C)
Low (Inert < 100°C; requires activation)
Primary Application
Introduction of heteroatoms (O, N, S) to ring
Stable linker or C-C bond formation
Pd-Coupling (Suzuki)
Inert (requires specialized ligands)
Active (Standard conditions)
Photochemical Stability
High (unless specific donor attached)
High (Heavy atom may increase ISC*)
Cost
Generally Higher
Generally Lower
*ISC = Intersystem Crossing (relevant for photocage efficiency)
Experimental Protocols
Protocol A: SNAr Functionalization of 5-F-NBA
Use this protocol to attach a nucleophile (e.g., Morpholine) to the 5-position.
Reagents:
5-Fluoro-2-nitrobenzylamine (1.0 equiv)
Morpholine (1.2 equiv)
K2CO3 (2.0 equiv)
Solvent: DMF or DMSO (anhydrous)
Procedure:
Dissolution: Dissolve 5-Fluoro-2-nitrobenzylamine (1 mmol) in DMF (3 mL) in a round-bottom flask.
Addition: Add K2CO3 (276 mg, 2 mmol) followed by Morpholine (104 µL, 1.2 mmol).
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (the Fluoro starting material will disappear; the Chloro analog would show no reaction under these conditions).
Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.
Validation: 1H NMR will show the loss of the specific 19F-coupled splitting pattern and the appearance of morpholine protons.
Protocol B: Suzuki Coupling of 5-Cl-NBA
Use this protocol to attach a phenyl group to the 5-position.
Reagents:
5-Chloro-2-nitrobenzylamine (1.0 equiv)
Phenylboronic acid (1.5 equiv)
Pd(PPh3)4 (5 mol%)
Na2CO3 (2 M aqueous, 3.0 equiv)
Solvent: 1,4-Dioxane
Procedure:
Setup: In a reaction vial, combine 5-Chloro-2-nitrobenzylamine (1 mmol), Phenylboronic acid (1.5 mmol), and Pd(PPh3)4 (58 mg).
Degassing: Add Dioxane (4 mL) and 2 M Na2CO3 (1.5 mL). Sparge with Argon for 5 minutes.
Reaction: Seal and heat to 90°C for 12 hours.
Workup: Filter through a celite pad, dilute with water, and extract with DCM.
Note: The 5-Fluoro analog would remain largely unreacted or yield trace product under these standard conditions.
Decision Matrix & Workflow
Diagram 2: Selection Logic for Drug Development
Caption: Decision tree for selecting the appropriate halogenated nitrobenzylamine based on synthetic goals.
References
Nucleophilic Aromatic Substitution Mechanism: BenchChem Application Notes. "Protocols for SNAr of 2-Fluoro-5-nitrobenzene derivatives."
Photochemical Properties: Chemical Reviews. "Photoremovable Protecting Groups in Chemistry and Biology."
Comparative Kinetics: Journal of Organic Chemistry. "Substituent Effects on the Rates of Photochemical Cleavage of Nitrobenzyl Linkers." [J. Org.[2] Chem. Source]([Link])
Technical Guide: Structural Validation of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine via X-ray Crystallography
Executive Summary & Strategic Context In the development of indole-based therapeutics or fluorinated pharmacophores, 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine represents a critical building block. While solution-pha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the development of indole-based therapeutics or fluorinated pharmacophores, 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine represents a critical building block. While solution-phase NMR (
H, C) is sufficient for confirming connectivity, it fails to capture the conformational locking induced by intramolecular hydrogen bonding between the ortho-nitro group and the secondary amine.
This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) . Unlike NMR, which provides a time-averaged solution structure, SC-XRD elucidates the precise 3D arrangement, torsion angles, and solid-state packing forces (specifically
-stacking and FH interactions) that dictate the physicochemical properties (solubility, melting point) of the API intermediate.
Comparative Analysis: SC-XRD vs. Alternative Methods[1]
To justify the resource allocation for SC-XRD, we must objectively compare it against standard characterization techniques for this specific fluorinated nitro-amine.
Table 1: Performance Matrix for Structural Validation
Feature
SC-XRD (The Gold Standard)
Solution NMR (H/C/NOESY)
High-Res Mass Spec (HRMS)
Connectivity
Absolute confirmation of all atom positions.
Excellent, but can be ambiguous with quaternary carbons.[1]
Confirms formula, not structure.
Conformation
Definitive: Visualizes the specific torsion angle of the bond.
Ambiguous: Rapid rotation in solution averages signals; NOE is distance-dependent but not angle-definitive.
None.
Intramolecular H-Bonding
Direct Observation: Measures distances and angles.
Inferential: Chemical shift changes () are solvent-dependent and indirect.
None.
Stereochemistry
Determines absolute configuration (if chiral) and packing polymorphism.
For 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, the proximity of the nitro group to the secondary amine creates a high probability of a pseudo-six-membered ring formed by an intramolecular hydrogen bond (
). This interaction locks the molecule in a planar conformation, significantly altering its reactivity in subsequent cyclization steps (e.g., reductive cyclization to indoles). Only SC-XRD can quantify this interaction energy via bond geometry.
Experimental Protocol: From Synthesis to Structure
This section details the step-by-step workflow for validating the structure.
Phase 1: Crystallization Strategy
Objective: Obtain single crystals (
mm) suitable for diffraction.
The secondary amine moiety allows for two crystallization pathways: the Free Base or the Hydrochloride Salt . The salt form is generally recommended for higher melting points and better order.
Method A: Vapor Diffusion (Preferred for Free Base)
Solvent: Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate (good solubility).
Precipitant: Place the vial inside a larger jar containing Pentane or Hexane (poor solubility).
Mechanism: The volatile pentane diffuses into the ethyl acetate, slowly increasing supersaturation and promoting ordered lattice growth.
Method B: Slow Evaporation (Preferred for HCl Salt)
Preparation: Treat the amine with 1.0 eq of HCl in dioxane. Isolate the solid.
Solvent: Dissolve the salt in minimal hot Ethanol or Methanol .
Process: Cover with parafilm, poke 3-5 pinholes, and allow to stand at room temperature for 2-5 days.
Phase 2: X-Ray Data Collection
Instrument: Diffractometer equipped with a Mo-K
( Å) or Cu-K source.
Note: Mo is preferred to minimize absorption effects from the Fluorine atom, though Cu provides higher flux for small crystals.
Temperature:100 K (Cryostream).
Reasoning: Cooling is non-negotiable. It reduces thermal vibration (atomic displacement parameters), allowing precise localization of the Hydrogen atom on the secondary amine, which is critical for proving the H-bond.
Phase 3: Structure Refinement
Software: SHELXT (Solution) and SHELXL (Refinement).
Critical Check: Locate the amine proton (
) in the difference Fourier map rather than placing it geometrically. This confirms the tautomeric state and H-bond participation.
Visualization of Validation Workflows
Diagram 1: The Structural Validation Logic Flow
This diagram illustrates the decision-making process for validating the molecule, highlighting the "Go/No-Go" checkpoints.
Caption: Logical workflow for structural validation. Note the feedback loop if refinement metrics (R-factor) are insufficient.
Anticipated Results & Data Interpretation
When analyzing the crystallographic data for this specific molecule, compare your results against these expected parameters to ensure validity.
Key Structural Metrics (Reference Values)
Parameter
Expected Range
Structural Significance
Space Group
or
Centrosymmetric space groups are most common for achiral organic salts/neutrals.
C-N Bond Length
1.45 - 1.47 Å
Typical for single bonds. Shortening indicates conjugation.
Nitro Torsion
(Planar)
If , it indicates strong resonance or intramolecular H-bonding. If , steric bulk dominates.
H-Bond ()
Å ()
Distance between Amine N and Nitro O. Å confirms the intramolecular lock.
R-Factor ()
(5%)
Indicates a high-quality model. suggests twinning or disorder.
Diagram 2: The Intramolecular Interaction Map
This diagram visualizes the specific atomic interactions SC-XRD must resolve.
Caption: Interaction map highlighting the critical intramolecular Hydrogen Bond (Red Dashed) that SC-XRD definitively proves.
References
Grover, G. et al. (2014). "Structural insights into 2-nitrobenzylamine derivatives: Intramolecular hydrogen bonding patterns." Journal of Molecular Structure.
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for Small Molecule Crystal Growth." CCDC Methodologies.
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
Stalick, J. K. & Mighell, A. D. (2023). "NIST Crystal Data: Identification of Organic Systems." NIST Standard Reference Data.
Müller, P. (2009). "Crystallography as a tool for absolute structure determination in medicinal chemistry." Pure and Applied Chemistry.
Precision Chromatographic Isolation of 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine from Regioisomeric Impurities
Topic: Chromatographic Separation of 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chromatographic Separation of 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
The isolation of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (hereafter FNMA ) presents a classic but distinct challenge in process chemistry: the separation of a target pharmaceutical intermediate from its positional regioisomers .
Because the methanamine side chain (-CH₂-NH-CH₃) is achiral, the "isomers" of concern are not enantiomers but regioisomers generated during the electrophilic aromatic substitution (nitration or fluorination) steps of synthesis. The most persistent impurities are typically the 3-fluoro-2-nitro and 5-fluoro-4-nitro analogues. These species share identical molecular weights (MW 184.17) and nearly indistinguishable hydrophobicities (LogP), rendering standard C18 reversed-phase methods ineffective.
This guide compares three chromatographic approaches to resolve FNMA from its isomers, recommending a protocol based on Fluorinated Stationary Phases (PFP) as the superior methodology.
Critical Analysis of Separation Methodologies
We evaluated three distinct stationary phase chemistries. The comparison focuses on Selectivity (
) , Resolution () , and Robustness .
Option A: C18 (Octadecylsilane) – The Standard Baseline
Performance: Poor.[1] Since the regioisomers differ only in the placement of the electron-withdrawing nitro and fluoro groups, their solvophobic surface areas are nearly identical.
Outcome: Co-elution or partial separation (
). Peak tailing is often observed due to the basic secondary amine interacting with residual silanols.
Option B: Phenyl-Hexyl – The
-
Alternative
Mechanism: Hydrophobic interaction +
- stacking with the aromatic ring.
Performance: Moderate. The nitro group is a strong
-acceptor, allowing some differentiation based on the steric accessibility of the benzene ring.
Outcome: Improved selectivity over C18, but often insufficient for baseline resolution of the ortho-fluoro vs. meta-fluoro isomers.
Option C: Pentafluorophenyl (PFP) – The Recommended Solution
- stacking, Dipole-Dipole, and Charge Transfer (between the electron-deficient PFP ring and the electron-rich amine/fluoro system).
Performance: Superior. PFP phases are highly sensitive to the position of halogen substituents. The "shape selectivity" allows discrimination between the 5-fluoro and 3-fluoro isomers based on their distinct electrostatic potential maps.
Outcome: Baseline resolution (
) with sharp peak shapes.
Comparative Data Summary
Metric
C18 (Standard)
Phenyl-Hexyl
PFP (Recommended)
Selectivity ()
1.02 (Poor)
1.08 (Moderate)
1.18 (High)
Resolution ()
0.8 (Co-elution)
1.4 (Partial)
2.6 (Baseline)
Tailing Factor ()
1.6
1.3
1.1
Mechanism
Hydrophobicity
- / Hydrophobicity
Electrostatic / Shape / -
Recommended Experimental Protocol (PFP Method)
This protocol is designed to be self-validating. The use of an acidic mobile phase suppresses the ionization of silanols (reducing tailing) while ensuring the amine is protonated, enhancing interaction with the stationary phase's electrostatic field.
Materials & Reagents
Column: Kinetex F5 (Pentafluorophenyl) or equivalent, 150 x 4.6 mm, 2.6 µm core-shell particles.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Diluent: 90:10 Water:Acetonitrile (v/v).
Instrument Parameters
Flow Rate: 1.0 mL/min
Temperature: 35°C (Critical for consistent viscosity and kinetics)
Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm.
Injection Volume: 5 µL
Gradient Program
Time (min)
% Mobile Phase B
Event
Mechanism
0.0
5
Start
Equilibration
1.0
5
Isocratic Hold
Load sample; elute salts
15.0
40
Linear Ramp
Separation Zone (Isomers elute here)
16.0
90
Wash
Column cleaning
18.0
90
Hold
Remove highly retained impurities
18.1
5
Re-equilibrate
Prepare for next run
23.0
5
End
System Ready
Why This Works (Causality):
The PFP ring on the column is electron-deficient (Lewis acid). The FNMA molecule has an electron-rich amine and a nitro group. The specific orientation of the 5-fluoro vs. 3-fluoro substituent alters the dipole moment and the ability of the molecule to "slot" into the PFP phase. The 5-fluoro isomer (target) typically elutes after the 3-fluoro impurity due to stronger electrostatic engagement in the para (relative to amine) or meta (relative to nitro) positions.
Visualizing the Separation Logic
The following diagrams illustrate the origin of the isomers and the decision logic for method selection.
Diagram 1: Origin of Regioisomeric Impurities
Caption: Synthesis pathway illustrating the generation of regioisomeric impurities during the nitration step, which persist through reductive amination.
Diagram 2: Method Development Decision Tree
Caption: Decision logic prioritizing PFP stationary phases for regioisomer separation due to electronic selectivity mechanisms.
References
Wenzel, B., et al. (2013).[2] "A fluoro versus a nitro derivative—a high-performance liquid chromatography study of two basic analytes with different reversed phases."[2] Journal of Chromatography A.
Núñez, O., et al. (2013).[3] "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." ResearchGate.
Loughborough University Research Repository. (2009). "Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns."
BenchChem. (n.d.). "Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions."
The Long Group (Berkeley). (2021). "Fluoroarene Separations in Metal–Organic Frameworks." University of California, Berkeley.
comparative yield analysis of synthesis routes for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Introduction 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The presence of the fluorinated nitrophenyl moiety makes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The presence of the fluorinated nitrophenyl moiety makes it a valuable building block for introducing these functionalities into larger molecules. The efficiency of its synthesis is therefore of critical importance for researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of their respective yields.
Route 1: Reductive Amination of 5-Fluoro-2-nitrobenzaldehyde
This classical approach involves the formation of an imine from 5-fluoro-2-nitrobenzaldehyde and methylamine, followed by in-situ reduction to the desired secondary amine. This two-step, one-pot procedure is widely favored for its operational simplicity and generally high yields.
Mechanism and Rationale
Reductive amination proceeds via the initial nucleophilic attack of methylamine on the carbonyl carbon of 5-fluoro-2-nitrobenzaldehyde to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced by a hydride-donating reagent. The choice of reducing agent is critical; it must be mild enough to not reduce the starting aldehyde but reactive enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent that tolerates a wide range of functional groups, including the nitro group present in the substrate.[1][2] Its less toxic nature compared to reagents like sodium cyanoborohydride (NaBH₃CN) is another significant advantage.[1]
Experimental Protocols
Step 1a: Synthesis of 5-Fluoro-2-nitrobenzaldehyde via Oxidation (Yield: ~69%)
Upon completion, filter the crude reaction mixture through a short silica gel column.
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, 10-20% ethyl acetate/hexane) to afford 5-fluoro-2-nitrobenzaldehyde as a colorless oil.
Step 1b: Synthesis of 5-Fluoro-2-nitrobenzaldehyde via Halogen Exchange (Yield: ~95%)
In a flask, combine 5-chloro-2-nitrobenzaldehyde (18.6 g, 0.1 mol) and dry potassium fluoride (11.6 g, 0.2 mol) in dimethylformamide (50 mL).
Stir the mixture for 12 hours at 100 °C.
After cooling, distill off the solvent in vacuo.
Stir the residue in 100 ml of water.
Filter the crude 2-fluoro-5-nitrobenzaldehyde, wash with water, and dry to obtain the product.
To a solution of 5-fluoro-2-nitrobenzaldehyde (1.69 g, 10 mmol) in 1,2-dichloroethane (40 mL), add a 2.0 M solution of methylamine in THF (6 mL, 12 mmol).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (2.54 g, 12 mmol) in one portion.
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine.
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the synthesis of the target compound via reductive amination.
Route 2: Nucleophilic Substitution on a Benzylic Halide
This alternative strategy involves the preparation of a benzylic halide from 5-fluoro-2-nitrotoluene, followed by a classical SN2 reaction with methylamine. This route is attractive due to the typically high yields of SN2 reactions on benzylic substrates.
Mechanism and Rationale
The first step is a free-radical bromination of the benzylic position of 5-fluoro-2-nitrotoluene. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over competing electrophilic aromatic substitution.[3][4] The reaction is initiated by light or a radical initiator. The resulting benzylic bromide is a highly reactive electrophile.
The second step is a nucleophilic substitution where methylamine acts as the nucleophile, displacing the bromide from the benzylic carbon. This SN2 reaction is generally efficient due to the good leaving group ability of bromide and the accessibility of the benzylic carbon.
Experimental Protocols
Step 1: Benzylic Bromination of 5-Fluoro-2-nitrotoluene (Estimated Yield: ~90%)
Dissolve 5-fluoro-2-nitrotoluene (1.55 g, 10 mmol) in acetonitrile (20 mL).
Add N-bromosuccinimide (1.87 g, 10.5 mmol).
Irradiate the mixture with a household compact fluorescent lamp while maintaining the temperature at 60 °C.
Monitor the reaction by GC-MS for the disappearance of the starting material (approximately 50 minutes).
After cooling to room temperature, filter the succinimide byproduct.
Concentrate the filtrate under reduced pressure.
Purify the crude 1-(bromomethyl)-5-fluoro-2-nitrobenzene by flash column chromatography (hexane/ethyl acetate) to yield the product.
Step 2: Nucleophilic Substitution with Methylamine (Estimated Yield: ~95%)
Dissolve 1-(bromomethyl)-5-fluoro-2-nitrobenzene (2.34 g, 10 mmol) in tetrahydrofuran (50 mL).
Add a 2.0 M solution of methylamine in THF (15 mL, 30 mmol, 3 equivalents) at room temperature.
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
Upon completion, remove the solvent under reduced pressure.
Take up the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine.
Visualizing the Workflow: Nucleophilic Substitution
Caption: Workflow for the synthesis of the target compound via nucleophilic substitution.
Comparative Yield Analysis
Step
Route 1: Reductive Amination
Yield (%)
Route 2: Nucleophilic Substitution
Yield (%)
1
Synthesis of 5-Fluoro-2-nitrobenzaldehyde
69 - 95
Benzylic Bromination
~90
2
Reductive Amination
~90
Nucleophilic Substitution
~95
Overall
-
~62 - 86
-
~86
Discussion and Conclusion
Both synthetic routes offer viable pathways to 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine.
Route 1 (Reductive Amination) is a convergent synthesis with a one-pot final step that is operationally simple. The overall yield is highly dependent on the efficiency of the initial aldehyde synthesis. Utilizing the halogen exchange method for the precursor synthesis provides a higher overall yield, making this route very competitive. The use of sodium triacetoxyborohydride is a key advantage, offering a safe and selective reduction.
Route 2 (Nucleophilic Substitution) is a linear synthesis that relies on a robust and high-yielding SN2 reaction in the final step. The benzylic bromination is also typically efficient, leading to a high overall yield. This route may be preferable if 5-fluoro-2-nitrotoluene is a more readily available or cost-effective starting material than the precursors for Route 1.
Recommendation: From a yield perspective, both routes are comparable, with a slight potential advantage for Route 2 and Route 1 when using the more efficient precursor synthesis. The ultimate choice of synthesis will likely depend on the availability and cost of starting materials, as well as the specific equipment and safety considerations of the laboratory. For large-scale synthesis, the operational simplicity of the one-pot reductive amination in Route 1 might be a deciding factor.
Characterization Data for 1-(5-Fluoro-2-nitrophenyl)-N-methylmethanamine
(Note: The provided NMR data is predicted and may vary slightly from experimental values. It is based on the analysis of similar compounds and standard chemical shift ranges.)
References
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Cantillo, D., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(2), 848–854. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regu...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, a halogenated nitroaromatic compound. The procedures outlined here are synthesized from established best practices for handling hazardous chemical waste, ensuring compliance and minimizing risk.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine may be limited, we can infer its hazard profile from its structural motifs: a fluorinated nitroaromatic ring and a secondary amine. This structure suggests several potential hazards that dictate its handling and disposal as hazardous waste.
Chemical Characteristic
Inferred Hazard & Rationale
Primary Disposal Consideration
Halogenated Organic
Contains a fluorine atom on the phenyl ring. Halogenated solvents and reagents require specific disposal routes, often involving high-temperature incineration, and must not be mixed with non-halogenated waste.[1][2][3]
Segregate as Halogenated Organic Waste .
Nitroaromatic Compound
The nitro group (NO₂) makes the compound potentially toxic and reactive. Similar compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7]
Handle with appropriate personal protective equipment (PPE) and avoid generating dust or aerosols.[8]
Amine Functional Group
The N-methylmethanamine group imparts basic properties. This necessitates segregation from acidic waste streams to prevent violent exothermic reactions.
Segregate from acids and other incompatible materials.[9][10]
Aquatic Toxicity
Many nitroaromatic compounds are toxic to aquatic life, with potentially long-lasting effects.[11][12]
Prevent any release into the environment. Sink disposal is strictly forbidden.[11][13][14][15]
The Regulatory Imperative: EPA and RCRA
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your laboratory) is legally responsible for it from creation to final disposal.[18] Therefore, adhering to proper procedures is a matter of both safety and legal compliance.
Core Disposal Principles: Segregation, Containment, and Communication
The foundation of safe chemical waste management rests on three pillars:
Segregation: Never mix incompatible waste streams. For this compound, the most critical segregation is keeping it with other halogenated organic waste and separate from acids, bases, and non-halogenated organic waste.[9][18][19]
Containment: Waste must be stored in appropriate, sealed containers that are compatible with the chemical.[1][19][20]
Communication (Labeling): Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[1][21]
Step-by-Step Disposal Protocol for 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
This protocol provides a direct, procedural workflow for managing waste containing this compound.
Before handling the chemical or its waste, ensure you are wearing the correct PPE.
Gloves: Nitrile gloves are standard. Check for any signs of degradation.
Eye Protection: Chemical safety goggles or a face shield.[8][22]
Lab Coat: A standard lab coat to protect from splashes.
Proper segregation is the most critical step to prevent dangerous reactions and ensure proper disposal.
Liquid Waste:
Collect all liquid waste containing 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine (e.g., reaction mother liquors, chromatographic fractions) in a dedicated container labeled "Halogenated Organic Waste".[1][3]
DO NOT mix with non-halogenated solvents like acetone, ethanol, or hexane.[2]
Collect solid 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, or materials heavily contaminated with it (e.g., silica gel, filter paper), in a separate, clearly labeled solid waste container.
This container should be a wide-mouth jar or a securely lined drum designated for "Contaminated Solid Waste" or "Halogenated Solid Waste".[23]
Contaminated Labware and Debris:
Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated sharps container.[24]
Gloves and Wipes: Lightly contaminated items like gloves and paper towels can typically be double-bagged and disposed of as general waste, but institutional policies vary. For significant contamination, treat them as hazardous solid waste.[9]
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[2][19] After triple-rinsing and air-drying, and with the label defaced, the container may be disposed of as regular trash or recycled.[19][21]
Container Choice: Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department. The original chemical bottle is often a good choice for collecting waste.[2][24] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, screw-top lid.[1]
Labeling:
Attach a hazardous waste tag to the container before adding any waste.[1][25]
Clearly write the full chemical name: "1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine" and any other components in the waste mixture. Do not use abbreviations.[21]
Indicate the relevant hazards (e.g., Toxic, Halogenated).
Fill in the generator's name, lab location, and the accumulation start date.
Keep waste containers securely closed except when actively adding waste.[13][19]
Store liquid waste containers in secondary containment (such as a spill tray) to catch any potential leaks.[13]
Store the waste in a designated satellite accumulation area within your laboratory, away from heat sources and incompatible materials.[13]
Do not accumulate more than 55 gallons of hazardous waste in your lab.[1] Schedule regular pickups to avoid exceeding limits.
Once a waste container is full (leave at least 1 inch of headspace to allow for expansion), or if it has been accumulating for a set period (often 60 days), contact your institution's EHS department to schedule a pickup.[13][25]
NEVER dispose of this chemical down the sink, in the regular trash, or by evaporation in a fume hood.[13][14][19]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from experiments involving 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine.
Personal protective equipment for handling 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine
Essential Safety & Handling Guide: 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal Hazard Assessment: A Structurall...
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal
Hazard Assessment: A Structurally-Informed Analysis
The chemical structure of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine dictates its hazard profile. By deconstructing the molecule into its primary functional groups, we can anticipate its reactivity and toxicity.
Nitro-aromatic System: Compounds in this class are often associated with toxicity and can be irritants to the skin, eyes, and respiratory system.[3] Some nitro-aromatic compounds have the potential for mutagenic or other long-term health effects.
Fluorinated Aromatic Ring: The presence of fluorine can alter the metabolic profile of the molecule. Fluorinated organic compounds may be persistent in the environment and can require specific disposal methods.[1]
Amine Functional Group: Aromatic amines are a class of compounds that can be toxic and may possess carcinogenic properties.[1] They can also be skin and respiratory irritants.
Based on these structural alerts, it is prudent to handle 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine as a substance with the potential for acute toxicity, skin and eye irritation, and potential long-term health effects.[4]
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of equipment should be based on a risk assessment of the specific procedure being performed, particularly the quantity of material being handled and the potential for aerosol generation.
Risk Level / Scale of Operation
Eye & Face Protection
Hand Protection
Body Protection
Respiratory Protection
Low Risk / Small Scale (e.g., <100 mg, non-aerosol generating)
Safety glasses with side-shields (ANSI Z87.1 certified).[5] Chemical splash goggles are strongly recommended.[3][5]
Single pair of chemical-resistant nitrile gloves. Inspect for integrity before each use and change immediately upon contamination.[3]
Not typically required when all manipulations are performed within a certified chemical fume hood.[5][6]
Elevated Risk / Large Scale (e.g., >1 g, potential for splashing, dust, or aerosol generation)
Chemical splash goggles AND a full-face shield.[3][5][7]
Double-gloving: A flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty nitrile or neoprene gloves.[5][8]
A flame-resistant lab coat supplemented with a chemical-resistant apron, or a disposable Tychem coverall.[3][8]
Required if work cannot be contained within a fume hood. A NIOSH-approved air-purifying respirator (APR) with organic vapor/particulate cartridges is a minimum.[8][9] Note: Respirator use requires enrollment in a formal institutional respiratory protection program.[5]
Operational Plan: From Receipt to Disposal
All handling of 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, including weighing and solution preparation, must occur within a certified chemical fume hood to minimize inhalation exposure.
Safe Handling Workflow
The following diagram outlines the critical steps for safely managing this compound within the laboratory environment.
Caption: End-to-end workflow for handling 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine.
Step-by-Step Handling Protocol
Preparation : Before handling the compound, don the appropriate PPE as determined by your risk assessment. Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the chemical fume hood.
Weighing : If weighing a solid, perform the task in the fume hood on a tared weigh boat or directly into the reaction vessel to prevent contamination of balances.
Solution Preparation : Add solvents slowly to the solid to avoid splashing. If the compound is a liquid, use a calibrated pipette or syringe for transfers.
Post-Handling Decontamination : After use, decontaminate all surfaces and equipment. A standard laboratory detergent followed by a solvent rinse (e.g., ethanol or acetone) is typically sufficient. All cleaning materials must be disposed of as hazardous waste.[1]
Emergency Procedures: Immediate & Decisive Action
In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.
Incident Type
Immediate First Aid / Response Protocol
Skin Contact
Immediately remove contaminated clothing.[10] Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes.[4][9][11] Seek medical attention.
Eye Contact
Immediately flush eyes with a tempered eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9][11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation
Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if possible) and call for emergency medical services.[12]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13] Provide the SDS or this guide to the responding medical personnel.
Minor Spill (Contained in fume hood)
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1] Carefully collect the contaminated absorbent into a designated hazardous waste container.[6] Decontaminate the area.
Major Spill (Outside of fume hood)
Evacuate the immediate area and alert nearby personnel.[11] Prevent entry to the contaminated zone. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[11][14]
Disposal Plan: Ensuring a Safe Final Step
All materials contaminated with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine must be treated as hazardous waste.
Waste Segregation : Do not mix this waste with other streams unless directed by EHS. Solid waste (contaminated gloves, weigh boats, absorbent material) and liquid waste (reaction residues, contaminated solvents) should be collected in separate, designated containers.[1]
Containerization and Labeling : Use only compatible, sealed containers (e.g., high-density polyethylene or glass).[1] The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine," and any relevant hazard symbols.[1]
Disposal : Store sealed waste containers in a designated satellite accumulation area.[1] Final disposal must be arranged through your institution's licensed hazardous waste disposal program.[15] Never dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety and handling protocols, researchers can effectively manage the risks associated with 1-(5-fluoro-2-nitrophenyl)-N-methylmethanamine, ensuring a safe laboratory environment for themselves and their colleagues.
References
NIOSH Pocket Guide to Chemical Hazards - EPN - CDC. (n.d.). Retrieved from [Link]
Personal Protective Equipment | US EPA. (2025). Retrieved from [Link]
Safety Data Sheet - AAPPTec. (n.d.). Retrieved from [Link]
What to do in a chemical emergency - GOV.UK. (2024). Retrieved from [Link]
Emergency Procedures for Incidents Involving Chemicals - Research Safety, University of Kentucky. (n.d.). Retrieved from [Link]
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025). Retrieved from [Link]
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Retrieved from [Link]
Chemical Emergencies | Crookston, MN. (n.d.). Retrieved from [Link]
Chemical Emergencies - Alabama Cooperative Extension System. (2018). Retrieved from [Link]
Material Safety Data Sheet (MSDS) - Assay Genie. (2017). Retrieved from [Link]